Anipamil
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDAOXXIZOUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868699 | |
| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83200-10-6, 85247-61-6, 85247-63-8 | |
| Record name | Anipamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83200-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anipamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anipamil, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anipamil, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anipamil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANIPAMIL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANIPAMIL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anipamil In Vivo: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anipamil is a phenylalkylamine calcium channel blocker and a long-acting analog of verapamil.[1] It has been investigated for its potential in treating cardiovascular diseases, including hypertension and arrhythmias.[1][2] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols from key studies.
Pharmacokinetics
Comprehensive in vivo pharmacokinetic data for this compound, including specific parameters for absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. This compound is a long-acting analogue of verapamil, and as such, its pharmacokinetic profile is expected to share some similarities with verapamil, though with a longer duration of action.
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known pharmacokinetic parameters of its parent compound, Verapamil, in rats, which may serve as a general reference.
Disclaimer: The following data pertains to Verapamil and should not be directly extrapolated to this compound without further dedicated studies.
Table 1: In Vivo Pharmacokinetic Parameters of Verapamil in Rats
| Parameter | Value | Species | Route of Administration | Source |
| Volume of Distribution (Vd) | 2.99 ± 0.57 L/kg (steady state) | Rat | Intravenous | [3] |
| 5.08 ± 0.54 L/kg (beta phase) | ||||
| Plasma Clearance (CLp) | 40.4 ± 9.73 mL/min/kg | Rat | Intravenous | [3] |
| Terminal Half-life (T1/2) | 1.59 ± 0.46 h | Rat | Intravenous | |
| Mean Residence Time (MRT) | 1.26 ± 0.12 h | Rat | Intravenous | |
| Oral Bioavailability (F) | 0.02 ± 0.01 | Rat | Oral |
Verapamil is known to undergo extensive first-pass metabolism in the liver, which contributes to its low oral bioavailability. It is highly bound to plasma proteins. The metabolism of Verapamil is complex and involves multiple cytochrome P450 enzymes, primarily CYP3A4.
Pharmacodynamics
The in vivo pharmacodynamic effects of this compound have been primarily investigated in the context of its cardiovascular actions.
Cardiovascular Effects in Anesthetized Rats
In anesthetized rats, intravenous administration of this compound produced a dose-dependent decrease in blood pressure and heart rate. This was associated with a reduction in peripheral resistance. At higher doses, evidence of myocardial depression was observed. This compound also caused a notable increase in blood flow and conductance in the heart, liver, and skeletal muscle, while decreasing blood flow in the kidneys, intestine, and spleen, particularly at higher doses.
Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Rats
| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Peripheral Resistance |
| 1 | Dose-dependent fall | Dose-dependent fall | Fall |
| 2.5 | Dose-dependent fall | Dose-dependent fall | Fall |
| 5 | Dose-dependent fall | Dose-dependent fall | Fall (with evidence of myocardial depression) |
Source:
Table 3: Effects of Intravenous this compound on Regional Blood Flow in Anesthetized Rats
| Organ/Vascular Bed | Effect on Blood Flow | Effect on Conductance |
| Heart | Increased | Increased |
| Liver | Increased | Increased |
| Skeletal Muscle | Increased | Increased |
| Kidneys | Decreased (especially at high doses) | Decreased |
| Intestine | Decreased (especially at high doses) | Decreased |
| Spleen | Decreased (especially at high doses) | Decreased |
Source:
Antiarrhythmic Effects in Pigs
In a study on anesthetized pigs with myocardial ischemia, this compound was investigated for its antiarrhythmic properties. A high dose of this compound (5.0 mg/kg + 0.50 mg/kg/min infusion) was associated with a higher incidence of ventricular tachycardia in the early phase of ischemia compared to controls. In later phases, both low (1.0 mg/kg + 0.10 mg/kg/min infusion) and high doses of this compound tended to reduce ventricular tachycardia but not ventricular fibrillation.
Experimental Protocols
Cardiovascular and Regional Blood Flow Study in Anesthetized Rats
Objective: To determine the effects of intravenous this compound on cardiovascular parameters and regional blood flow in anesthetized rats.
Animal Model: Male Sprague-Dawley rats.
Anesthesia: Pentobarbitone.
Surgical Preparation:
-
Catheterization of a femoral artery for blood pressure monitoring and blood sampling.
-
Catheterization of a femoral vein for drug administration.
-
Catheterization of the left ventricle via the right carotid artery for microsphere injection.
Experimental Procedure:
-
A baseline measurement of cardiovascular parameters (blood pressure, heart rate) and regional blood flow is taken.
-
Blood flow is determined using the microsphere injection method. Microspheres labeled with either ⁵⁷Co or ¹¹³Sn are injected into the left ventricle.
-
A reference blood sample is withdrawn from the femoral artery at a constant rate during the microsphere injection to calculate cardiac output.
-
This compound is administered intravenously at doses of 1, 2.5, or 5 mg/kg.
-
One hour after this compound administration, a second microsphere injection (with the alternate isotope) is performed to measure post-treatment blood flow.
-
At the end of the experiment, the animals are euthanized, and organs are harvested to determine the radioactivity and calculate regional blood flow.
Source:
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound as a calcium channel blocker.
Experimental Workflow: Cardiovascular Study in Rats
Caption: Workflow for the in vivo study of this compound's cardiovascular effects.
References
Anipamil's Interaction with Calcium Channels: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of anipamil to calcium channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's pharmacological profile.
Quantitative Analysis of this compound Binding
This compound, a phenylalkylamine derivative, is a potent calcium channel antagonist. Its interaction with these channels is characterized by its binding affinity and kinetics. The available quantitative data, primarily from competitive radioligand binding assays, are summarized below.
Binding Affinity
This compound's affinity for the phenylalkylamine binding site on L-type calcium channels has been determined through competitive displacement of radiolabeled ligands.
Table 1: this compound Binding Affinity Data
| Tissue/Cell Preparation | Radioligand | This compound Parameter | Value (nM) |
| Rat Cardiac Membranes | (-)-[3H]-D888 | Ki | 471 ± 52[1] |
Note: D888 is also known as desmethoxyverapamil, a high-affinity phenylalkylamine ligand.
Binding Kinetics
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. This section outlines a representative protocol for such an experiment.
Objective
To determine the inhibitory constant (Ki) of this compound for the L-type calcium channel by measuring its ability to displace a high-affinity radiolabeled phenylalkylamine antagonist, such as (-)-[3H]-D888, from its binding site on isolated cardiac membranes.
Materials
-
Tissue Source: Rat cardiac ventricles
-
Radioligand: (-)-[3H]-Desmethoxyverapamil ((-)-[3H]-D888)
-
Competitor: this compound hydrochloride
-
Non-specific Binding Control: Verapamil or another high-affinity phenylalkylamine
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
-
Equipment:
-
Homogenizer (e.g., Polytron)
-
High-speed centrifuge
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration manifold
-
Scintillation counter and vials
-
Scintillation fluid
-
Methodology
Step 1: Membrane Preparation
-
Excise rat hearts and isolate the ventricles.
-
Mince the tissue and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
Step 2: Competitive Binding Assay
-
Set up assay tubes containing:
-
A fixed concentration of (-)-[3H]-D888 (typically at or below its Kd value).
-
A range of concentrations of this compound (e.g., 10-10 M to 10-4 M).
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a saturating concentration of verapamil (e.g., 10 µM).
-
-
Add the prepared cardiac membrane suspension to each tube to initiate the binding reaction.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
Step 3: Filtration and Measurement
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
Step 4: Data Analysis
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the established signaling pathway for phenylalkylamine calcium channel blockers.
Caption: Workflow of a Competitive Radioligand Binding Assay.
The primary mechanism of action for this compound, like other phenylalkylamines, is the blockade of L-type calcium channels, which leads to a reduction in intracellular calcium concentration.
References
- 1. Calcium ions inhibit the allosteric interaction between the dihydropyridine and phenylalkylamine binding site on the voltage-gated calcium channel in heart sarcolemma but not in skeletal muscle transverse tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel calcium channel blocker, this compound, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophysiological Effects of Anipamil on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anipamil, a phenylalkylamine calcium channel blocker and an analog of verapamil, has demonstrated notable antiarrhythmic and cardioprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiomyocytes. Due to a scarcity of direct quantitative data on this compound at the cellular level, this document leverages the extensive research on its close analog, verapamil, to infer its primary mechanisms of action on cardiac ion channels and the action potential. This guide includes detailed experimental protocols for cardiomyocyte electrophysiology, quantitative data on the effects of phenylalkylamine calcium channel blockers, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
This compound is a long-acting calcium channel blocker with a pharmacological profile similar to verapamil.[1][2] It has been shown to be effective in reducing ischemia-induced arrhythmias and exerts a negative inotropic effect on the heart.[2][3] These actions are primarily attributed to its ability to block L-type calcium channels, a key component of cardiac electrophysiology. Understanding the precise effects of this compound on individual cardiomyocytes is crucial for elucidating its antiarrhythmic mechanisms and for the development of novel cardiovascular therapies.
While in vivo and isolated heart studies have provided valuable insights into the systemic effects of this compound, detailed cellular electrophysiology data remains limited. This guide, therefore, synthesizes the available information on this compound and complements it with the well-documented electrophysiological effects of verapamil on cardiomyocytes to provide a thorough understanding of its likely cellular impact.
Core Electrophysiological Effects on Cardiomyocytes
The primary electrophysiological effect of this compound, as a phenylalkylamine calcium channel blocker, is the inhibition of the L-type calcium current (ICa,L). This inhibition is state-dependent, with a higher affinity for open and inactivated channels.[4] This results in a use-dependent block, which is more pronounced at higher heart rates.
The reduction in ICa,L leads to several key changes in the cardiomyocyte action potential (AP):
-
Decreased AP Plateau: The influx of Ca2+ through L-type calcium channels is a major contributor to the plateau phase (Phase 2) of the cardiac action potential. By blocking these channels, this compound is expected to shorten the AP duration (APD).
-
Reduced Contractility: The influx of calcium during the action potential triggers the release of a larger store of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for cardiomyocyte contraction. By reducing the initial calcium trigger, this compound exerts a negative inotropic effect.
-
Effects on Nodal Tissue: In sinoatrial (SA) and atrioventricular (AV) nodal cells, where the upstroke of the action potential is dependent on ICa,L, this compound slows the heart rate (negative chronotropy) and prolongs conduction time (negative dromotropy).
While the primary target is the L-type calcium channel, phenylalkylamines like verapamil have also been shown to affect other ion channels at higher concentrations, including sodium and potassium channels.
Quantitative Data on Phenylalkylamine Effects
The following tables summarize the quantitative effects of verapamil on cardiomyocyte electrophysiology, which are presumed to be indicative of the effects of this compound.
Table 1: Effect of Verapamil on Action Potential Parameters in Ventricular Cardiomyocytes
| Parameter | Species | Concentration | Effect | Reference |
| Action Potential Duration at 90% Repolarization (APD90) | Guinea Pig | 1-3 µg/ml | Progressive shortening at [K+] > 7.5 mM | |
| Canine | ≥ 1 x 10-5 mol/L | Increased | ||
| Maximum Upstroke Velocity (Vmax) | Guinea Pig | 1-3 µg/ml | No significant influence | |
| Canine | ≥ 1 x 10-5 mol/L | Decreased | ||
| Action Potential Amplitude | Canine | ≥ 1 x 10-5 mol/L | Decreased | |
| Resting Membrane Potential | Canine | ≥ 1 x 10-5 mol/L | Decreased |
Table 2: Effect of Verapamil on Ion Channel Currents in Cardiomyocytes
| Ion Current | Channel Type | Species | Concentration | Effect | Reference |
| ICa,L | L-type Calcium | Rat | 3 µM | 57% decrease | |
| IKr | hERG K+ | HEK293 cells | 180.4 nM (IC50) | Inhibition | |
| INa | Voltage-gated Na+ | - | High concentrations | Blockade | |
| IK(v) | Voltage-gated K+ | Rabbit | 0.82 µM (Kd) | Inhibition |
Experimental Protocols
A detailed understanding of the electrophysiological effects of this compound on cardiomyocytes requires specific experimental techniques. The following outlines a general protocol for the isolation and patch-clamp recording of adult ventricular myocytes.
Cardiomyocyte Isolation
A common method for isolating adult ventricular myocytes is through enzymatic digestion using a Langendorff perfusion system.
Materials:
-
Langendorff apparatus
-
Collagenase type II and protease type XIV
-
Krebs-Henseleit buffer (KHB) with and without Ca2+
-
Bovine serum albumin (BSA)
-
Dissection tools
Procedure:
-
Anesthetize the animal and excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfuse with Ca2+-free KHB to wash out blood.
-
Switch to perfusion with a solution containing collagenase and protease to digest the extracellular matrix.
-
After digestion, remove the heart, mince the ventricular tissue, and gently triturate to release individual cardiomyocytes.
-
Filter the cell suspension and gradually reintroduce Ca2+ to the cells.
-
Allow the rod-shaped, quiescent myocytes to settle for use in electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ion channel currents and action potentials from single cardiomyocytes.
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for AP recording): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH adjusted to 7.2 with KOH.
-
Pipette Solution (for ICa,L recording): (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
Procedure:
-
Place a coverslip with adherent cardiomyocytes in a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Approach a cardiomyocyte with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
For action potential recordings (current-clamp mode), inject brief current pulses to elicit action potentials.
-
For ion current recordings (voltage-clamp mode), hold the membrane potential at a specific level and apply voltage steps to elicit and measure specific ion currents.
-
Apply different concentrations of this compound to the perfusion solution to determine its dose-dependent effects.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its electrophysiological characterization.
References
- 1. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Culture, and Functional Characterization of Adult Mouse Cardiomyoctyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the novel calcium channel blocker, this compound, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Anipamil's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Anipamil, a phenylalkylamine-derived calcium channel blocker, exhibits a direct antiproliferative effect on vascular smooth muscle cells (VSMCs). This action is independent of its blood pressure-lowering effects and is characterized by the promotion of a more differentiated, contractile phenotype in VSMCs. While the precise intracellular signaling pathways modulated by this compound in VSMCs are not fully elucidated, evidence suggests a mechanism involving the regulation of calcium-dependent signaling cascades that govern cell cycle progression and phenotypic expression. This document provides a comprehensive overview of the current understanding of this compound's effects on VSMC proliferation, including available data, relevant experimental protocols, and a depiction of the implicated signaling pathways.
Quantitative Data on the Antiproliferative Effects of this compound and Related Compounds
Quantitative data on the direct inhibitory effect of this compound on VSMC proliferation is limited in publicly available literature. However, studies on the closely related phenylalkylamine calcium channel blocker, verapamil, provide valuable insights into the potential potency of this class of drugs.
| Compound | Cell Type | Assay | Mitogen | IC50 | Reference |
| This compound | Rabbit Aortic Smooth Muscle Cells | Growth Inhibition | In culture | Not specified, but observed | [1] |
| Verapamil | Rat Vascular Smooth Muscle Cells | [3H]thymidine incorporation | Angiotensin II | 3.5 ± 0.3 µM | [2] |
| Verapamil | Human Retinal Pigment Epithelial Cells | Cell Counting | Serum | 14.6 µM | [3] |
| Verapamil | Human Retinal Pigment Epithelial Cells | [3H]thymidine incorporation | Serum | 11.3 µM | [3] |
The Role of this compound in Modulating Vascular Smooth Muscle Cell Phenotype
A key aspect of this compound's antiproliferative effect is its ability to induce a shift in VSMC phenotype from a synthetic, proliferative state to a quiescent, contractile state. This is evidenced by changes in the expression of smooth muscle-specific proteins.
| Treatment | Cell Type | Key Finding | Reference |
| This compound | Rabbit Aortic Smooth Muscle Cells in culture | Increased expression of smooth muscle myosin heavy chain (SM-MyHC), a marker of a more differentiated phenotype. | [1] |
This phenotypic modulation is significant as the transition of VSMCs to a synthetic state is a critical event in the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis.
Signaling Pathways Implicated in this compound's Effect on VSMC Proliferation
The primary mechanism of action of phenylalkylamine calcium channel blockers like this compound is the inhibition of L-type calcium channels, which reduces the influx of extracellular Ca2+. This reduction in intracellular calcium is believed to be a key trigger for the downstream signaling events that lead to decreased proliferation. While direct evidence for this compound's modulation of specific signaling pathways in VSMCs is still emerging, the known roles of calcium and related compounds in VSMC biology point to several potential pathways.
Calcium-Dependent Signaling and the MAPK/ERK Pathway
Intracellular calcium is a critical second messenger that influences a multitude of cellular processes, including proliferation. One of the key pathways regulated by calcium is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade. Growth factors, such as platelet-derived growth factor (PDGF), stimulate VSMC proliferation through the activation of this pathway. By reducing Ca2+ influx, this compound may attenuate the activation of the MAPK/ERK pathway, thereby inhibiting cell cycle progression.
Figure 1. Postulated signaling pathway for this compound's inhibition of VSMC proliferation.
Regulation of Smooth Muscle-Specific Gene Expression
The phenotypic state of VSMCs is tightly controlled by a network of transcription factors that regulate the expression of smooth muscle-specific genes. Key players in this process include Serum Response Factor (SRF) and its coactivator Myocardin. These factors are essential for the expression of contractile proteins like SM-MyHC. It is plausible that this compound, by modulating intracellular calcium levels, influences the activity of these transcription factors, leading to the observed increase in SM-MyHC expression and a more differentiated phenotype.
Figure 2. Hypothetical pathway of this compound-induced VSMC differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of this compound on VSMC proliferation.
Isolation and Culture of Rabbit Aortic Smooth Muscle Cells
This protocol is adapted from methodologies described for the isolation of VSMCs from aortic tissue.
-
Aorta Excision: Euthanize a New Zealand white rabbit and aseptically remove the thoracic aorta.
-
Tissue Preparation: Place the aorta in sterile, ice-cold Hanks' Balanced Salt Solution (HBSS). Remove the adventitia and endothelium by gentle scraping.
-
Enzymatic Digestion: Mince the remaining medial layer into small pieces and incubate in a digestion solution containing collagenase and elastase in HBSS at 37°C with gentle agitation.
-
Cell Isolation: After digestion, triturate the tissue fragments to release the cells. Filter the cell suspension through a sterile mesh to remove undigested tissue.
-
Cell Culture: Centrifuge the cell suspension, resuspend the pellet in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and plate in culture flasks.
-
Subculture: Once confluent, cells can be passaged using trypsin-EDTA. Experiments are typically performed on cells between passages 3 and 8.
VSMC Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in serum-free DMEM for 24-48 hours.
-
Treatment: Replace the medium with DMEM containing a mitogen (e.g., 10% FBS or PDGF) and various concentrations of this compound. Include appropriate vehicle controls.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for a specified period (e.g., 2-24 hours) to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Substrate Reaction and Measurement: Add a substrate that produces a colorimetric or chemiluminescent signal and measure the absorbance or luminescence using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
Western Blot Analysis of ERK1/2 Phosphorylation
This method is used to assess the activation of the MAPK/ERK signaling pathway.
-
Cell Lysis: After treatment with this compound and a mitogen, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
Figure 3. Experimental workflow for studying this compound's effects.
Conclusion and Future Directions
This compound demonstrates a clear antiproliferative effect on vascular smooth muscle cells, which is associated with a shift towards a more differentiated phenotype. This effect is likely mediated by the drug's primary action as a calcium channel blocker, leading to the modulation of downstream signaling pathways that control cell cycle and gene expression. However, a significant gap in the literature exists regarding the specific dose-response relationship of this compound's antiproliferative action and its direct impact on key signaling molecules like ERK1/2.
Future research should focus on:
-
Determining the IC50 value of this compound for the inhibition of VSMC proliferation induced by various mitogens.
-
Investigating the direct effect of this compound on the phosphorylation status of key signaling proteins in the MAPK/ERK and other relevant pathways.
-
Elucidating the molecular mechanisms by which this compound promotes the expression of smooth muscle-specific genes and a contractile phenotype.
A more detailed understanding of these aspects will be crucial for the further development and potential therapeutic application of this compound and related compounds in the treatment of vascular proliferative disorders.
References
- 1. This compound prevents intimal thickening in the aorta of hypertensive rabbits through changes in smooth muscle cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil inhibits proliferation, migration and protein kinase C activity in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Effects of Anipamil Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive long-term studies on the chronic administration of Anipamil are limited in publicly available scientific literature. This guide summarizes the existing data from short-term and preclinical studies and, where appropriate, draws inferences from its structural and pharmacological analogue, Verapamil, to project potential long-term effects and mechanisms. All data presented should be interpreted within the context of the study durations cited.
Executive Summary
This compound is a phenylalkylamine calcium channel blocker, structurally similar to Verapamil, with a long-acting profile.[1] It functions by inhibiting L-type calcium channels, leading to reduced calcium influx into cardiac and vascular smooth muscle cells.[2][3] This mechanism underlies its observed effects on the cardiovascular system, including dose-dependent reductions in blood pressure and heart rate.[4] Preclinical studies have demonstrated its efficacy in reducing myocardial ischemia and arrhythmias.[5] A short-term clinical trial in patients with stable angina pectoris has shown that this compound can significantly reduce the frequency of angina attacks and the consumption of glycerol nitrate. While these findings are promising, the absence of extensive chronic administration studies necessitates a cautious approach to predicting its long-term effects. This document provides a detailed overview of the available data, experimental methodologies, and inferred signaling pathways to guide further research.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies on this compound administration.
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Rats
| Dose (mg/kg) | Change in Blood Pressure | Change in Heart Rate | Change in Peripheral Resistance |
| 1 | Dose-dependent fall | Dose-dependent fall | Fall |
| 2.5 | Dose-dependent fall | Dose-dependent fall | Fall |
| 5 | Dose-dependent fall | Dose-dependent fall | Fall |
Data derived from a study involving intravenous administration and measurement 1 hour post-administration.
Table 2: Effects of Oral this compound on Angina Pectoris in a 3-Week Clinical Trial
| Treatment | Reduction in Angina Attacks | Reduction in Glycerol Nitrate Consumption | Increase in Angina Threshold (Workload) |
| This compound 80 mg/day | Significant (p < 0.05) | Significant (p < 0.01) | Significant (p < 0.01) |
| This compound 160 mg/day | Significant (p < 0.001) | Significant (p < 0.001) | Significant (p < 0.05) |
| Placebo | - | - | - |
This was a randomized, double-blind, placebo-controlled, cross-over study with 19 patients.
Table 3: Anti-ischemic Effects of Oral this compound in a 24-Hour Ambulatory ECG Study
| Treatment | Total Duration of Myocardial Ischemia (minutes) |
| Placebo | 2263 |
| This compound 80 mg/day | 712 (p < 0.001 vs. Placebo) |
| This compound 160 mg/day | 913 (p > 0.001 vs. Placebo) |
This study was a double-blind, placebo-controlled crossover trial.
Experimental Protocols
Preclinical Assessment of Cardiovascular Effects in Rats
-
Objective: To determine the effects of this compound on cardiovascular status and regional blood flow.
-
Animal Model: Anesthetized male rats.
-
Methodology:
-
Anesthesia was induced with pentobarbitone.
-
Baseline cardiovascular parameters (blood pressure, heart rate) were recorded.
-
Regional blood flow was determined using a microsphere injection technique (with 57Co or 113Sn labeled microspheres).
-
This compound was administered intravenously at doses of 1, 2.5, and 5 mg/kg.
-
Cardiovascular parameters and regional blood flow were measured again 1 hour after this compound administration.
-
-
Endpoints: Changes in blood pressure, heart rate, peripheral resistance, and blood flow to various organs (heart, liver, skeletal muscle, kidneys, intestine, spleen).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiarrhythmic efficacy of intravenous this compound against occlusion and reperfusion arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Anipamil: A Technical Guide to Molecular Targets Beyond Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anipamil is a phenylalkylamine derivative and a long-acting analog of verapamil, primarily classified as a calcium channel blocker.[1] Its principal therapeutic action is the inhibition of L-type voltage-gated calcium channels, particularly in the myocardium, leading to its use in cardiovascular conditions such as angina pectoris.[2][3] However, the pharmacological profile of this compound, like its parent compound verapamil, is not confined to calcium channel blockade. Understanding the off-target interactions of this compound is crucial for a comprehensive assessment of its mechanism of action, potential side effects, and opportunities for drug repurposing. This technical guide provides an in-depth exploration of the known and potential molecular targets of this compound beyond its primary site of action, supported by available quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Primary Target: L-Type Calcium Channels
This compound's primary molecular target is the α1 subunit of the L-type voltage-gated calcium channel. It binds to the phenylalkylamine receptor site within the channel pore. This interaction is competitive and results in a reduction in the influx of calcium ions into cardiac muscle cells, leading to a negative inotropic effect.[4]
Quantitative Data: this compound Binding to Phenylalkylamine Receptor
| Compound | Target | Radioligand | Tissue/System | K_i (nM) | Reference |
| This compound | Phenylalkylamine Site (L-Type Calcium Channel) | (-)-[³H]-Desmethoxyverapamil | Rat Cardiac Membranes | 471 ± 52 | [4] |
Off-Target Molecular Interactions
Based on the pharmacological profile of its parent compound, verapamil, this compound is predicted to interact with several other molecular targets. While direct quantitative binding data for this compound at these sites is limited in the current literature, the information available for verapamil provides a strong basis for further investigation.
P-glycoprotein (P-gp / MDR1)
P-glycoprotein is a well-documented off-target of verapamil and is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Verapamil is known to inhibit P-gp, thereby enhancing the intracellular concentration of co-administered P-gp substrates. Given its structural similarity to verapamil, this compound is also expected to interact with P-gp.
This compound likely acts as an inhibitor of P-gp-mediated transport. This interaction could have significant implications, including:
-
Overcoming Multidrug Resistance: By inhibiting P-gp in cancer cells, this compound could potentially be used as a chemosensitizing agent to enhance the efficacy of anticancer drugs that are P-gp substrates.
-
Drug-Drug Interactions: Co-administration of this compound with drugs that are P-gp substrates could lead to increased plasma concentrations and potential toxicity of the co-administered drug.
-
Modulation of P-gp ATPase Activity: Verapamil has been shown to stimulate the ATPase activity of P-gp at low concentrations and inhibit it at higher concentrations. This compound may exhibit a similar biphasic effect.
| Compound | Target | Radioligand | System | K_i (µM) | Reference |
| Verapamil | P-glycoprotein | [³H]Verapamil | Caco-2 cells | High and Low affinity sites reported |
Note: Specific K_i values for verapamil at P-gp vary across studies and can be influenced by the experimental system and radioligand used. Direct binding studies for this compound are needed for accurate quantification.
Adrenergic Receptors
Verapamil has been shown to competitively inhibit α1-adrenergic receptors at concentrations that are clinically achievable. This suggests that this compound may also possess α1-adrenergic antagonist properties.
Blockade of α1-adrenergic receptors by this compound could contribute to its overall cardiovascular effects, such as vasodilation and a decrease in blood pressure, independent of its calcium channel blocking activity.
| Compound | Target | Radioligand | Tissue | K_i (µM) | Reference |
| Verapamil | α1-Adrenergic Receptor | [³H]Prazosin | Rat Heart Membranes | 0.6 | |
| Verapamil | β-Adrenergic Receptor | [³H]Dihydroalprenolol | Rat Heart Membranes | 72 (non-competitive) |
Muscarinic Receptors
Verapamil has been demonstrated to be a competitive inhibitor of muscarinic receptors. This interaction is stereoselective, with the (-)-enantiomer of verapamil being more potent.
Antagonism of muscarinic receptors by this compound could potentially lead to anticholinergic side effects, such as dry mouth, blurred vision, and constipation, particularly at higher doses.
| Compound | Target | Radioligand | Tissue | K_i (µM) | Reference |
| Verapamil | Muscarinic Receptor | [³H]Quinuclidinyl Benzilate | Rat Heart Membranes | 7 | |
| (-)-Verapamil | Muscarinic Receptor | [³H]Quinuclidinyl Benzilate | Canine Sarcolemmal Vesicles | 5.3 ± 0.2 | |
| (+)-Verapamil | Muscarinic Receptor | [³H]Quinuclidinyl Benzilate | Canine Sarcolemmal Vesicles | 11.4 ± 0.6 |
Sigma Receptors
While direct evidence for this compound binding to sigma receptors is not currently available, some phenylalkylamines have been shown to interact with these receptors. Further investigation into this potential off-target interaction is warranted.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with its potential off-targets.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (K_i) of this compound for α1-adrenergic receptors using a radiolabeled antagonist, such as [³H]-Prazosin.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat heart ventricles or cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and [³H]-Prazosin (at a concentration close to its K_d).
-
Non-specific Binding (NSB): Membrane preparation, a high concentration of an unlabeled α1-adrenergic antagonist (e.g., 10 µM phentolamine), and [³H]-Prazosin.
-
Competition Binding: Membrane preparation, varying concentrations of this compound, and [³H]-Prazosin.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC_50 value (the concentration of this compound that inhibits 50% of specific [³H]-Prazosin binding) from the competition curve using non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Radioligand Binding Assay for Muscarinic Receptors
This protocol is similar to the α1-adrenergic receptor binding assay but uses a muscarinic-specific radioligand, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Membrane Preparation: Prepare cell membranes from a source rich in muscarinic receptors (e.g., rat brain cortex or heart) as described above.
-
Binding Assay:
-
Set up the assay in a 96-well plate with total binding, non-specific binding (using a high concentration of an unlabeled muscarinic antagonist like atropine), and competition binding wells with varying concentrations of this compound.
-
The radioligand used is [³H]-QNB at a concentration near its K_d.
-
Incubate to allow the binding to reach equilibrium.
-
-
Filtration and Counting: Terminate the reaction and quantify radioactivity as described for the α1-adrenergic receptor assay.
-
Data Analysis: Analyze the data to determine the IC_50 and calculate the K_i of this compound for muscarinic receptors using the Cheng-Prusoff equation.
P-glycoprotein (MDR1) ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp (e.g., Sf9 insect cells or selected cancer cell lines).
-
ATPase Assay:
-
Incubate the P-gp-containing membrane vesicles in an assay buffer containing ATP and Mg²⁺.
-
Add varying concentrations of this compound to the reaction mixture. A known P-gp substrate that stimulates ATPase activity, such as verapamil, can be used as a positive control. Sodium orthovanadate is used to inhibit P-gp ATPase activity to determine the P-gp-specific activity.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., molybdate-based assay).
-
-
Data Analysis:
-
Plot the P-gp-specific ATPase activity as a function of this compound concentration.
-
Determine the concentration of this compound that produces half-maximal stimulation (EC_50) or inhibition (IC_50) of ATPase activity.
-
Signaling Pathways and Visualizations
The interaction of this compound with its off-targets can modulate distinct intracellular signaling pathways.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are G_q-protein coupled, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). As an antagonist, this compound would block this cascade.
Caption: this compound's antagonistic effect on the α1-adrenergic signaling pathway.
Muscarinic Receptor Signaling
Muscarinic receptors can be coupled to different G proteins. For instance, M1, M3, and M5 receptors typically couple to G_q to activate the PLC pathway, similar to α1-adrenergic receptors. In contrast, M2 and M4 receptors couple to G_i, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, would block these signaling events.
Caption: this compound's antagonistic effects on Gq and Gi-coupled muscarinic receptor signaling.
P-glycoprotein Efflux Pump Workflow
The interaction of this compound with P-gp can be investigated through transport assays that measure the efflux of a fluorescent or radiolabeled P-gp substrate.
References
Methodological & Application
Application Notes and Protocols for Anipamil in Rat Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anipamil, a long-acting calcium channel blocker, in in vivo studies utilizing rat models of hypertension. This document includes summarized dosage information, detailed experimental protocols for inducing various forms of hypertension, and an illustration of the relevant signaling pathway.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in in vivo studies with rat models. It is crucial to note that the available literature primarily focuses on specific models, and dosage optimization may be necessary for other models of hypertension.
Table 1: this compound Dosage in Renal Hypertensive Rat Model (5/6 Nephrectomy)
| Administration Route | Dosage Range | Study Duration | Frequency | Reference |
| Oral (mixed with food) | 0.5 - 5 mg/kg/day | Chronic | Daily | [1] |
Table 2: this compound Dosage in Anesthetized Normotensive Rats
| Administration Route | Dosage Range | Study Details | Observations | Reference |
| Intravenous (i.v.) | 1, 2.5, and 5 mg/kg | Single bolus injection in pentobarbitone-anesthetized rats | Dose-dependent decrease in blood pressure and heart rate | [2][3] |
Table 3: this compound Dosage in a Rat Model of Ischemia-Reperfusion (Normotensive)
| Administration Route | Dosage | Study Duration | Frequency | Reference |
| Intraperitoneal (i.p.) | 5 mg/kg | 5 days | Twice daily | Not a hypertension model, but provides blood pressure data. |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below. These protocols are based on established methods and should be adapted to specific experimental designs and institutional guidelines.
Induction of Hypertension in Rat Models
2.1.1. Renal Hypertension: 5/6 Nephrectomy Model
This model induces hypertension through a reduction in renal mass, leading to volume overload and activation of the renin-angiotensin system.
Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine and xylazine administered intraperitoneally)[4].
-
Surgical Preparation: Shave and disinfect the surgical area on the left flank.
-
First Surgery (Left Kidney Partial Nephrectomy):
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce ischemia in approximately two-thirds of the kidney. Alternatively, surgically resect the upper and lower thirds of the kidney[5].
-
Close the incision in layers.
-
-
Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.
-
Second Surgery (Right Nephrectomy):
-
After one week, anesthetize the rat again.
-
Make a flank incision on the right side to expose the right kidney.
-
Ligate the right renal artery and vein and remove the entire right kidney.
-
Close the incision in layers.
-
-
Post-Operative Monitoring: Monitor the animal for recovery and the development of hypertension, which typically occurs over several weeks. Blood pressure can be monitored using the tail-cuff method or telemetry.
2.1.2. Mineralocorticoid-Induced Hypertension: DOCA-Salt Model
This model induces hypertension through the administration of deoxycorticosterone acetate (DOCA), a mineralocorticoid, and a high-salt diet, leading to sodium and water retention.
Protocol:
-
Uninephrectomy (Optional but common): To accelerate and exacerbate hypertension, a unilateral nephrectomy (typically the left kidney) can be performed as described in the 5/6 nephrectomy protocol one week prior to DOCA administration.
-
DOCA Administration:
-
Prepare a suspension of DOCA in a suitable vehicle like sesame oil or dimethylformamide (DMF).
-
Administer DOCA subcutaneously at a dose of 20-25 mg/kg, typically twice a week. Alternatively, DOCA pellets can be implanted subcutaneously for sustained release.
-
-
High-Salt Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Monitoring: Monitor blood pressure regularly. Hypertension typically develops within 2-4 weeks.
2.1.3. Nitric Oxide Synthase (NOS) Inhibition: L-NAME Model
This model induces hypertension by chronically inhibiting nitric oxide synthase with Nω-nitro-L-arginine methyl ester (L-NAME), leading to endothelial dysfunction and increased peripheral resistance.
Protocol:
-
L-NAME Administration:
-
Dissolve L-NAME in the drinking water at a concentration that results in a daily intake of approximately 40 mg/kg. The concentration may need to be adjusted based on the water consumption of the rats.
-
Alternatively, L-NAME can be administered daily by oral gavage.
-
-
Monitoring:
-
Monitor blood pressure regularly. A significant increase in blood pressure is typically observed within the first week of L-NAME administration and continues to rise over several weeks.
-
Monitor for signs of renal dysfunction, which can occur with chronic L-NAME treatment.
-
This compound Administration Protocols
2.2.1. Oral Administration
-
Method: this compound can be mixed directly into the powdered or pelleted rat chow.
-
Vehicle: The food itself serves as the vehicle. Ensure homogenous mixing to achieve consistent dosing.
-
Considerations: This method is suitable for chronic studies and avoids the stress of repeated handling and injections. However, the exact daily intake can vary with the animal's food consumption.
2.2.2. Intravenous (i.v.) Administration
-
Method: For acute studies, this compound can be administered as a bolus injection into a tail vein or via a catheterized jugular or femoral vein.
-
Vehicle: While the specific vehicle for this compound was not detailed in the reviewed literature, sterile saline or a solution containing a solubilizing agent like a small percentage of ethanol or DMSO, further diluted in saline, are common vehicles for intravenous injection of lipophilic drugs. It is critical to perform solubility and stability tests for the chosen vehicle.
-
Procedure (Tail Vein Injection):
-
Warm the rat's tail to dilate the veins.
-
Place the rat in a restraining device.
-
Disinfect the injection site.
-
Insert a 25-27 gauge needle into one of the lateral tail veins and inject the this compound solution slowly.
-
2.2.3. Intraperitoneal (i.p.) Administration
-
Method: Intraperitoneal injection offers a route for systemic administration when intravenous access is difficult or for repeated dosing.
-
Vehicle: Similar to intravenous administration, a sterile, non-irritating vehicle should be used.
-
Procedure:
-
Restrain the rat securely.
-
Tilt the animal's head downwards at a 30-40 degree angle.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid or blood is drawn back before injecting the solution.
-
Signaling Pathway
This compound, as a phenylalkylamine calcium channel blocker, primarily exerts its antihypertensive effects by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in peripheral resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
Protocol for the Preparation of Anipamil Solutions in DMSO for In Vitro Biological Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anipamil is a long-acting phenylalkylamine calcium channel blocker, analogous to verapamil, utilized in cardiovascular research.[1] For in vitro studies, proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for use in cell-based assays. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, guidelines for their use in in vitro assays, and information on its mechanism of action.
This compound Properties and Solubility
Table 1: this compound and DMSO Properties
| Parameter | Value | Source |
| This compound Molecular Weight | 520.79 g/mol | |
| This compound CAS Number | 83200-10-6 | |
| This compound Appearance | Pale Yellow Thick Oil to Gel Liquid | |
| This compound Solubility | Soluble in DMSO | |
| DMSO Molecular Weight | 78.13 g/mol | |
| DMSO Density | ~1.1 g/mL | |
| DMSO Boiling Point | 189 °C |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing this compound: Accurately weigh 5.21 mg of this compound powder and transfer it to a sterile vial.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a 37°C water bath for 10-15 minutes, or until the solution is clear.
-
Sterilization (Optional): If required for the specific assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of this compound Stock Solutions
Proper storage of the this compound stock solution is crucial to maintain its stability.
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to several months | For short to medium-term storage. |
| -80°C | Up to 6 months | For long-term storage. |
Store in tightly sealed vials to prevent moisture absorption by the DMSO.
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. The tolerable DMSO concentration is cell-line dependent, but a general guideline is to keep the final concentration at or below 0.1%. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the thawed stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Mixing: Immediately and thoroughly mix the working solution after adding the this compound stock to prevent precipitation.
Mechanism of Action: L-Type Calcium Channel Blockade
This compound, like its analogue verapamil, functions as an L-type calcium channel blocker. These channels are crucial for the influx of calcium into cells, which triggers muscle contraction. By blocking these channels, this compound inhibits calcium influx, leading to vascular smooth muscle relaxation (vasodilation) and a decrease in myocardial contractility.
Caption: this compound blocks L-type calcium channels, inhibiting Ca²⁺ influx and muscle contraction.
Experimental Workflow for In Vitro Assay Preparation
The following diagram illustrates the general workflow for preparing this compound for use in in vitro assays.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
Application Notes and Protocols for Anipamil Administration in Isolated Langendorff Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anipamil is a phenylalkylamine derivative that acts as a calcium channel blocker.[1] These application notes provide a comprehensive guide for the administration and evaluation of this compound in isolated Langendorff perfused heart preparations. This ex vivo model allows for the investigation of the direct cardiac effects of this compound, independent of systemic neurohumoral influences. The protocols outlined below detail the necessary procedures for heart isolation, perfusion, drug administration, and the assessment of key cardiac functional parameters.
Mechanism of Action
This compound exerts its primary pharmacological effect by blocking L-type voltage-gated calcium channels in cardiomyocytes.[1] This inhibition of calcium influx across the sarcolemma leads to a reduction in intracellular calcium availability, which in turn has a negative inotropic effect, reducing myocardial contractility.[1] Unlike some other calcium channel blockers such as Verapamil and Gallopamil, this compound has been shown to have a minimal effect on spontaneous heart rate in isolated rabbit heart preparations at concentrations up to 10⁻⁴ mol/l.[1]
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound's signaling cascade in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on key cardiac parameters in isolated heart preparations.
Table 1: Effect of this compound on Left Ventricular Pressure
| Concentration (mol/l) | Effect on Left Ventricular Pressure | Species | Reference |
| 10⁻⁸ - 10⁻⁴ | Dose-dependent decrease (Negative Inotropy) | Rabbit | [1] |
Table 2: Effect of this compound on Heart Rate
| Concentration (mol/l) | Effect on Spontaneous Heart Rate | Species | Reference |
| Up to 10⁻⁴ | No significant modification | Rabbit |
Table 3: Comparative Effects of Phenylalkylamine Calcium Channel Blockers
| Compound | Negative Inotropic Effect | Chronotropic Effect (Heart Rate) | Duration of Action (after washout) |
| This compound | Present and long-lasting (still present at 12h) | Minimal to no effect | Long |
| Verapamil | Present, disappears within 3h | Depresses spontaneous heart rate | Short |
| Gallopamil | Present, disappears within 3h | Depresses spontaneous heart rate | Short |
Experimental Protocols
Langendorff Perfusion Setup and Heart Isolation
This protocol describes the standard procedure for isolating a rodent heart and mounting it on a Langendorff apparatus.
References
Application Notes and Protocols for Using Anipamil in Patch-Clamp Studies of Ion Channel Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Anipamil is a long-acting phenylalkylamine derivative calcium channel blocker, structurally related to verapamil and gallopamil, used in the research of cardiovascular diseases.[1][2] Like its analogues, its primary mechanism of action is the blockade of L-type calcium channels. However, studies on its parent compound, verapamil, reveal interactions with a variety of other ion channels, including voltage-gated potassium (Kv) and sodium (Nav) channels.[3][4][5] This multi-channel activity underscores the importance of detailed electrophysiological characterization.
Patch-clamp electrophysiology is an indispensable technique for investigating the effects of pharmacological agents like this compound on ion channel function at high resolution. It allows for the precise control of the cell membrane potential while recording the ionic currents flowing through single or populations of channels. These application notes provide detailed protocols for utilizing the patch-clamp technique to characterize the electrophysiological effects of this compound on various ion channels.
Mechanism of Action and Pharmacological Profile
This compound's primary therapeutic effect is derived from its activity as a calcium channel antagonist. However, given its structural similarity to verapamil, it is crucial to consider potential off-target effects.
-
L-type Calcium Channels (CaV1.x): this compound, like other phenylalkylamines, is expected to exhibit a state-dependent blockade of L-type calcium channels. These drugs typically bind with higher affinity to the open or inactivated states of the channel, meaning their blocking effect is enhanced by channel activity (use-dependency). This action reduces calcium influx into cells, leading to negative inotropic effects in myocardial muscle.
-
Potassium Channels (KV): Verapamil has been shown to inhibit multiple types of potassium channels, including delayed rectifier (IKv), A-type, and TREK channels. This inhibition can alter cellular excitability and action potential duration, independent of its effects on calcium channels.
-
Sodium Channels (NaV): Studies have shown that verapamil can also inhibit epithelial sodium channels (ENaC), which could contribute to effects beyond its cardiovascular applications.
Quantitative Data: Effects of this compound and its Analogue Verapamil on Ion Channels
Due to the limited availability of specific patch-clamp data for this compound, the following table includes data for its well-studied analogue, verapamil, to provide a comparative reference for potential off-target effects. Researchers should empirically determine the specific parameters for this compound.
| Compound | Channel Target | Preparation/Cell Type | Key Parameter (IC50 / Kd) | Reference(s) |
| This compound | L-type Ca2+ Channels | Isolated rabbit heart (inotropic effect) | 10⁻⁸ - 10⁻⁴ mol/l (conc. range) | |
| Verapamil | L-type Ca2+ Channels | Rat ventricular myocytes | Use- and frequency-dependent block | |
| Verapamil | Voltage-gated K+ (Kv) Channels | Rabbit coronary smooth muscle cells | 0.82 µM (apparent Kd) | |
| Verapamil | Delayed Rectifier K+ Current (IKDR) | Chick dorsal root ganglion neurons | State-dependent block | |
| Verapamil | Delayed Outwardly Rectifying K+ Current | Rat intracardiac ganglion neurons | 11 µM | |
| Verapamil | Voltage-dependent K+ Current | Guinea pig outer hair cells | 11 µM | |
| Verapamil | ATP-regulated K+ (KATP) Current | Feline ventricular myocytes | Significant suppression at 2 µM | |
| Verapamil | Epithelial Na+ Channel (ENaC) | A6 cells (transepithelial transport) | 77% inhibition at 300 µM |
Experimental Protocols
General Patch-Clamp Workflow
The whole-cell patch-clamp configuration is the most common method for studying the effects of compounds on the total current from a cell. The workflow involves isolating a single cell, forming a high-resistance "giga-seal" between the cell membrane and a glass micropipette, and then rupturing the membrane patch to gain electrical access to the cell's interior.
Protocol 1: Investigating this compound's Effect on L-type Ca2+ Channels
This protocol is designed to isolate L-type calcium currents (ICa,L) and assess the inhibitory effects of this compound.
-
Cell Preparation: Use a cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with CaV1.2) or primary cells like ventricular myocytes.
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. (Note: Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation). To block Na⁺ and K⁺ channels, Tetrodotoxin (TTX, ~0.5 µM) and K⁺ channel blockers (e.g., 4-AP, Cs⁺) can be added.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2 with CsOH. (Note: Cesium is used to block outward K⁺ currents).
-
-
Electrophysiological Recording (Voltage-Clamp):
-
Establish a stable whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a closed (resting) state.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit ICa,L and generate a baseline current-voltage (I-V) relationship.
-
To test for use-dependency, apply a train of short depolarizing pulses (e.g., to 0 mV for 100 ms at 1 Hz).
-
-
This compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Perfuse the cell with the this compound-containing solution.
-
Repeat the voltage-clamp protocols at various concentrations to determine the extent of block and any changes in channel kinetics.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
Protocol 2: Assessing Off-Target Effects on Voltage-Gated K+ Channels
This protocol is for investigating this compound's effects on total voltage-gated potassium currents (IKv).
-
Cell Preparation: Use cells endogenously expressing Kv channels (e.g., coronary arterial smooth muscle cells, sympathetic neurons).
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Add specific blockers for other channels if necessary (e.g., TTX for Na⁺ channels, CdCl₂ for Ca²⁺ channels).
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 1 MgCl₂. pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording (Voltage-Clamp):
-
Establish a stable whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -70 mV).
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV) to activate outward K⁺ currents.
-
Record baseline currents.
-
-
This compound Application:
-
Perfuse the cell with various concentrations of this compound.
-
Repeat the voltage-clamp protocol to measure the effect on IKv amplitude and kinetics (activation, inactivation). Verapamil has been noted to accelerate the decay rate of Kv channel inactivation.
-
-
Data Analysis:
-
Measure the steady-state or peak outward current at each voltage step.
-
Compare the I-V relationships before and after drug application to quantify the block.
-
Analyze the time course of the currents to identify any effects on channel gating.
-
Visualizations of Pathways and Processes
Signaling Pathway of L-type Ca2+ Channel Blockade
The primary action of this compound is to block the L-type calcium channel, preventing the influx of Ca²⁺ that is critical for the contraction of cardiac and smooth muscle cells.
Troubleshooting Common Patch-Clamp Issues
Success in patch-clamping requires clean conditions and careful technique. This decision tree outlines solutions to common problems.
Conclusion
When using this compound in patch-clamp studies, it is essential to consider its full pharmacological profile. While its primary target is the L-type calcium channel, its structural similarity to verapamil suggests potential interactions with potassium and sodium channels that can significantly influence cellular electrophysiology. The protocols outlined here provide a framework for a comprehensive investigation, from confirming the primary on-target effect to exploring potential off-target activities. Careful experimental design, including the use of specific ion channel blockers and appropriate voltage protocols, is critical for accurately interpreting the effects of this compound on ion channel activity.
References
- 1. Effects of the novel calcium channel blocker, this compound, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium channel inhibitor, verapamil, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of verapamil inhibition of action potential firing in rat intracardiac ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Anipamil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anipamil is a long-acting calcium channel blocker belonging to the phenylalkylamine class, analogous to Verapamil.[1] While primarily investigated for cardiovascular applications, emerging research on related phenylalkylamine compounds suggests potential antiproliferative and cytotoxic effects on various cancer cell lines. The mechanism of action is thought to involve the modulation of intracellular calcium concentration, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[2] Verapamil, a closely related compound, has been shown to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents.[3][4][5] These findings suggest that this compound may hold similar potential as a therapeutic agent in oncology.
This document provides a detailed protocol for assessing the in vitro effects of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Additionally, this guide presents a hypothetical data summary and a generalized signaling pathway associated with the mechanism of action of phenylalkylamine calcium channel blockers.
Data Presentation
The following table summarizes hypothetical quantitative data from a cell viability assay performed on a generic cancer cell line after 48 hours of treatment with this compound. This data is for illustrative purposes to demonstrate the potential dose-dependent effect of this compound on cell viability.
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 78 ± 6.1 |
| 25 | 55 ± 5.5 |
| 50 | 32 ± 4.9 |
| 100 | 15 ± 3.7 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cell viability assay with this compound.
Generalized Signaling Pathway of Phenylalkylamine Calcium Channel Blockers
Caption: Phenylalkylamine calcium channel blocker signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro growth inhibition of human colonic tumor cells by Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil inhibits tumor protease production, local invasion and metastasis development in murine carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Anipamil for Smooth Muscle Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anipamil is a long-acting phenylalkylamine-derived calcium channel blocker and an analogue of verapamil.[1][2] It is utilized in cardiovascular research to investigate the role of calcium signaling in smooth muscle cell (SMC) physiology and pathology.[1] Like other calcium antagonists, this compound's primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are crucial for regulating intracellular calcium concentration ([Ca2+]i).[3][4] In vascular smooth muscle cells (VSMCs), this inhibition leads to vasodilation and has been shown to have direct antiproliferative effects. Studies have demonstrated that this compound can inhibit the growth of SMCs and promote a more differentiated cellular phenotype, making it a valuable tool for studying conditions like hypertension and atherosclerosis where abnormal SMC proliferation is a key factor.
These application notes provide recommended concentrations, detailed protocols, and an overview of the signaling pathways affected by this compound in smooth muscle cell cultures.
Mechanism of Action
This compound exerts its effects on smooth muscle cells primarily by blocking the influx of extracellular calcium through L-type calcium channels. This action disrupts downstream signaling cascades that are dependent on intracellular calcium.
-
Blockade of L-type Calcium Channels: this compound binds to L-type calcium channels on the plasma membrane of SMCs, preventing the influx of Ca2+ ions that normally occurs in response to membrane depolarization.
-
Reduction of Intracellular Calcium: The reduced influx of Ca2+ lowers the overall cytosolic calcium concentration. This prevents the binding of calcium to calmodulin.
-
Inhibition of Contraction: The Ca2+-calmodulin complex is required to activate myosin light chain kinase (MLCK). By preventing its formation, this compound inhibits the phosphorylation of myosin light chains, leading to smooth muscle relaxation.
-
Inhibition of Proliferation: Intracellular calcium signaling is also linked to mitogenic pathways. By reducing Ca2+ availability, this compound can interfere with the activation of pathways such as the Protein Kinase C (PKC) and the p42/p44 Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, which are involved in cell growth and proliferation.
Caption: this compound's mechanism of action in smooth muscle cells.
Data Presentation
Quantitative data for this compound's use in SMC culture is limited. However, based on its relation to verapamil and general data on phenylalkylamines, a starting concentration range can be proposed. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Table 1: Recommended this compound Concentrations for in vitro SMC Experiments
| Parameter | Concentration Range | Notes | Reference |
| Effective Range (General) | 10 nM - 10 µM (10⁻⁸ - 10⁻⁵ M) | This range is based on the effective concentrations observed for phenylalkylamines in cardiac and vascular tissues. | |
| IC₅₀ for Proliferation (Verapamil) | 3.5 ± 0.3 µM | As an analogue, this compound's IC₅₀ for inhibiting Angiotensin II-induced proliferation is expected to be in a similar micromolar range. | |
| Suggested Starting Concentration | 1 µM | A concentration of 1 µM is a common starting point for in vitro studies with calcium channel blockers like verapamil. |
Table 2: Summary of this compound Effects on Smooth Muscle Cell Phenotype
| Effect | Observation | Experimental Context | Reference |
| Inhibition of Growth | This compound treatment leads to growth inhibition in cultured SMCs. | Primary and secondary cultures of rabbit aortic SMCs. | |
| Phenotypic Modulation | Promotes a more differentiated cell phenotype, indicated by the expression of smooth muscle myosin heavy chain (SM-MyHC). | Rabbit aortic SMCs in culture. | |
| Prevention of Intimal Thickening | In vivo, this compound treatment reduces intimal thickening by decreasing the number of postnatal-type SMCs. | Hypertensive rabbit model. |
Experimental Protocols
Protocol 1: Primary Culture and Subculture of Vascular Smooth Muscle Cells
This protocol describes the isolation and culture of VSMCs from rat thoracic aortas using a combined explant and enzymatic digestion method.
Caption: Experimental workflow for VSMC isolation and culture.
Materials:
-
DMEM with 4.5 g/L glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile surgical instruments
Procedure:
-
Aorta Isolation: Euthanize a rat according to approved institutional protocols. Surgically expose and isolate the thoracic aorta under sterile conditions. Place it in cold, sterile PBS.
-
Cleaning: Transfer the aorta to a sterile dish with fresh PBS. Carefully remove the surrounding fatty and connective tissue (adventitia). Cut the aorta open longitudinally and gently scrape the luminal surface to remove the endothelium.
-
Explant Preparation: Cut the cleaned aortic tissue into small 1-2 mm² pieces.
-
Enzymatic Digestion: Incubate the tissue pieces in a solution of DMEM containing 1 mg/mL Collagenase Type II for 1.5-2 hours at 37°C with gentle agitation.
-
Plating: Transfer the digested tissue pieces along with the cell suspension to a culture flask or dish containing pre-warmed complete medium (DMEM, 20% FBS, 1% Penicillin-Streptomycin).
-
Primary Culture: Incubate at 37°C in a 5% CO₂ incubator. Do not disturb for the first 3-4 days. Cells with a characteristic "hills and valleys" morphology will begin to migrate from the explants. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash with PBS. Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Expansion: Neutralize the trypsin with an equal volume of complete medium. Collect the cell suspension, centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Plate the cells into new flasks at a 1:3 or 1:4 ratio. Passages 3-8 are typically recommended for experiments.
Protocol 2: Assessment of VSMC Proliferation (MTT Assay)
This protocol measures cell viability and proliferation based on the metabolic activity of the cells.
Caption: Workflow for assessing this compound's effect on VSMC proliferation.
Materials:
-
Cultured VSMCs (Passage 3-8)
-
96-well culture plates
-
This compound stock solution (dissolved in DMSO or ethanol)
-
Serum-free or low-serum (0.5% FBS) DMEM
-
Complete medium (10% FBS) or mitogen (e.g., PDGF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
Procedure:
-
Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Adhesion and Synchronization: Allow cells to adhere for 24 hours. Then, replace the medium with low-serum medium (0.5% FBS) and incubate for another 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.
-
Treatment: Prepare serial dilutions of this compound in the appropriate medium. Aspirate the synchronization medium and add 100 µL of the treatment medium to each well. Include the following controls:
-
Negative Control: Low-serum medium only.
-
Positive Control: Mitogen-containing medium (e.g., 10% FBS) + vehicle.
-
Vehicle Control: Mitogen-containing medium + the same concentration of vehicle (e.g., DMSO) used for the highest this compound dose.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated positive control. Plot the results to determine the IC₅₀ value.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Cell Yield from Primary Isolation | Insufficient enzymatic digestion. Over-digestion leading to cell death. | Optimize collagenase concentration and incubation time. Ensure tissue is minced finely. |
| Contamination of Primary Culture | Non-sterile technique during dissection or handling. | Perform all steps in a laminar flow hood. Thoroughly wash tissue with PBS containing antibiotics. |
| High Variability in Proliferation Assay | Uneven cell seeding. Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate. |
| This compound Precipitates in Medium | Poor solubility at high concentrations. | Prepare a high-concentration stock in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the medium is low (<0.1%) and consistent across all treatments. |
| No Inhibitory Effect Observed | This compound concentration is too low. Cell line is resistant. Incubation time is too short. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). Increase incubation time to 48 or 72 hours. |
References
- 1. This compound prevents intimal thickening in the aorta of hypertensive rabbits through changes in smooth muscle cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Anipamil in Rabbit Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anipamil, a phenylalkylamine calcium channel blocker, is a long-acting analog of verapamil. It is of interest in cardiovascular research for its potential therapeutic applications. Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate like this compound. Rabbits are a commonly used animal model in preclinical PK studies due to their physiological similarities to humans in certain aspects and their convenient size for handling and blood sampling.
Pharmacokinetic Data
Due to the limited availability of published pharmacokinetic data for this compound in rabbits, the following table presents data for verapamil, a closely related phenylalkylamine calcium channel blocker, to provide a comparative reference for researchers.
Table 1: Pharmacokinetic Parameters of Verapamil in Rabbits Following a Single Dose
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral | 10 | 45.5 ± 8.7 | 1.5 ± 0.5 | 235.6 ± 45.2 | ~20 | [Fictional Reference for Illustrative Purposes] |
| Intravenous | 2 | 850.2 ± 150.3 | 0.08 (5 min) | 450.8 ± 75.1 | 100 | [Fictional Reference for Illustrative Purposes] |
| Sublingual | 10 | 60.1 ± 11.5 | 1.0 ± 0.3 | 310.4 ± 58.9 | ~27 | [Fictional Reference for Illustrative Purposes] |
Note: The data presented in this table is for illustrative purposes based on typical values for verapamil and should not be considered as actual experimental results for this compound. Researchers should conduct pilot studies to determine the specific pharmacokinetic profile of this compound.
Experimental Protocols
Oral Gavage Administration
Oral gavage ensures the precise administration of a specified dose of a substance directly into the stomach.
Materials:
-
This compound formulation (e.g., solution or suspension in a suitable vehicle like water, 0.5% methylcellulose, or polyethylene glycol)
-
New Zealand White rabbits (or other appropriate strain)
-
Appropriate-sized oral gavage needle (stainless steel, ball-tipped)
-
Syringe
-
Animal scale
-
Restraining device or manual restraint by a trained technician
Protocol:
-
Animal Preparation: Fast the rabbits overnight (approximately 12 hours) before dosing to ensure an empty stomach, but allow free access to water.
-
Dosage Calculation: Weigh each rabbit to determine the exact volume of the this compound formulation to be administered based on the desired dose (mg/kg).
-
Restraint: Gently but firmly restrain the rabbit to prevent movement and injury. The rabbit can be wrapped in a towel or placed in a commercial restrainer.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rabbit's nose to the last rib to estimate the distance to the stomach. Gently insert the ball-tipped needle into the diastema (the space between the incisors and premolars) and advance it along the roof of the mouth towards the esophagus.
-
Verification of Placement: Ensure the needle has entered the esophagus and not the trachea. If the rabbit coughs or shows signs of respiratory distress, withdraw the needle immediately.
-
Drug Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Post-Administration: Gently remove the gavage needle and return the rabbit to its cage. Provide access to food a few hours after dosing.
-
Blood Sampling: Collect blood samples from the marginal ear vein or central ear artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) for pharmacokinetic analysis.
Intravenous (IV) Injection
Intravenous injection allows for the direct administration of the drug into the systemic circulation, resulting in 100% bioavailability.
Materials:
-
Sterile this compound formulation suitable for intravenous injection
-
New Zealand White rabbits
-
24-26 gauge needles or butterfly catheters
-
Syringes
-
Clippers
-
70% ethanol or other suitable disinfectant
-
Restraining device
-
Tourniquet (optional)
Protocol:
-
Animal Preparation: No fasting is typically required for IV administration unless specified by the study design.
-
Dosage Calculation: Weigh each rabbit to determine the precise volume of the sterile this compound solution to be injected.
-
Restraint and Vein Preparation: Place the rabbit in a restraining device. The marginal ear vein is the most common site for IV injections in rabbits. Shave the fur over the selected vein and disinfect the area with 70% ethanol. Application of a topical anesthetic cream (e.g., EMLA) 30 minutes prior can reduce discomfort.
-
Catheter/Needle Insertion: A technician can apply gentle pressure at the base of the ear to make the vein more prominent. Insert the needle or catheter, bevel up, into the vein. A flash of blood in the hub of the needle or the catheter tubing confirms proper placement.
-
Drug Administration: Slowly inject the this compound solution over a defined period (e.g., 1-2 minutes) to avoid adverse cardiovascular effects.
-
Post-Injection: After injection, withdraw the needle/catheter and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Blood Sampling: Collect blood from the contralateral ear vein or artery at specified time points.
Subcutaneous (SC) Injection
Subcutaneous injection is a common route for sustained drug delivery.
Materials:
-
Sterile this compound formulation suitable for subcutaneous injection
-
New Zealand White rabbits
-
23-25 gauge needles
-
Syringes
-
Clippers
-
70% ethanol or other suitable disinfectant
Protocol:
-
Animal Preparation: No specific preparation is usually needed.
-
Dosage Calculation: Weigh the rabbit and calculate the required volume of the this compound formulation.
-
Injection Site Preparation: The loose skin over the dorsal scapular region (scruff of the neck) is a common site for SC injections. Shave the fur and disinfect the skin.
-
Injection: Tent the skin by gently lifting it. Insert the needle into the base of the tented skin, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered.
-
Drug Administration: Inject the this compound formulation slowly into the subcutaneous space.
-
Post-Injection: Withdraw the needle and gently massage the area to aid in the dispersal of the injected solution.
-
Blood Sampling: Collect blood samples as per the schedule for pharmacokinetic analysis.
Visualizations
Experimental Workflow for a Rabbit Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in rabbits.
Logical Relationship of Administration Routes to Bioavailability
Caption: Impact of administration route on this compound's entry into systemic circulation.
Application Notes and Protocols for Anipamil Infusion in a Porcine Model of Myocardial Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anipamil, a long-acting phenylalkylamine derivative and calcium channel blocker, has been investigated for its potential cardioprotective effects during myocardial ischemia. Its mechanism of action involves the blockade of L-type calcium channels, leading to a reduction in calcium influx into cardiomyocytes and vascular smooth muscle cells. This activity can elicit a range of cardiovascular effects, including reduced myocardial contractility, decreased heart rate, and vasodilation, which may be beneficial in the context of ischemic heart disease.
These application notes provide a detailed protocol for the intravenous infusion of this compound in a porcine model of myocardial ischemia, based on published research. The pig heart is anatomically and physiologically similar to the human heart, making it a relevant preclinical model for cardiovascular studies.[1][2] The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and similar compounds.
Data Presentation
The following tables summarize the dosing and administration of this compound as described in a key study investigating its effects on myocardial ischemia in pigs.[3]
Table 1: this compound and Verapamil Infusion Protocols [3]
| Treatment Group | Bolus Dose (mg/kg) | Infusion Rate (mg/kg/min) | Number of Animals (n) |
| This compound (Low Dose) | 1.0 | 0.10 | 8 |
| This compound (High Dose) | 5.0 | 0.50 | 12 |
| Verapamil | 0.5 | 0.60 | 8 |
| Vehicle Control | - | - | 15 |
Table 2: Hemodynamic Effects of this compound (Dose-Response Study) [3]
| This compound Dose (mg/kg, i.v.) | Change in Blood Pressure | Change in Left-Ventricular Pressure | Change in dP/dtmax | Change in Cardiac Output | Change in Heart Rate |
| 0.25 - 6.0 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Increase |
Experimental Protocols
Animal Model and Preparation
A validated porcine model of myocardial ischemia is crucial for these studies.
-
Animal Selection: Use healthy domestic pigs of either sex, weighing approximately 20-30 kg.
-
Anesthesia: Anesthetize the pigs with a suitable anesthetic agent, such as pentobarbitone. The choice of anesthesia is critical as it can influence hemodynamic stability and experimental outcomes.
-
Surgical Preparation:
-
Perform a tracheotomy and mechanically ventilate the animals.
-
Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug and fluid administration.
-
Place a catheter in the left ventricle for pressure measurements.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a section of the left anterior descending (LAD) coronary artery for occlusion.
-
Induction of Myocardial Ischemia
-
Coronary Artery Occlusion: Induce regional myocardial ischemia by occluding the prepared section of the LAD coronary artery using a snare or an angioplasty balloon.
-
Duration of Ischemia: The duration of occlusion can be varied depending on the study's objectives. In the reference study, arrhythmias were monitored for up to 4 hours post-occlusion.
This compound Infusion Protocol
The following protocol is based on the study by Walker et al. (1995).
-
Drug Preparation: Prepare this compound for intravenous administration in a suitable vehicle.
-
Administration:
-
Administer an initial intravenous bolus dose of this compound.
-
Immediately following the bolus, begin a continuous intravenous infusion at the specified rate.
-
-
Dosing Regimens:
-
Low Dose: 1.0 mg/kg bolus followed by a 0.10 mg/kg/min infusion.
-
High Dose: 5.0 mg/kg bolus followed by a 0.50 mg/kg/min infusion.
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution without this compound.
-
Positive Control: A verapamil group (0.5 mg/kg bolus + 0.60 mg/kg/min infusion) can be included for comparison.
-
Monitoring and Data Collection
-
Hemodynamics: Continuously monitor electrocardiogram (EKG), blood pressure, left-ventricular pressure, and its derivative (dP/dtmax), and cardiac output.
-
Arrhythmia Analysis: Monitor and classify arrhythmic events such as ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Myocardial Injury Assessment: At the end of the experiment, the heart can be excised for infarct size determination using techniques like tetrazolium staining.
Visualizations
Signaling Pathway of L-type Calcium Channel Blockers
Caption: this compound blocks L-type calcium channels, reducing intracellular calcium and leading to cardioprotection.
Experimental Workflow for this compound Infusion in a Pig Myocardial Ischemia Model
Caption: Workflow for this compound infusion and myocardial ischemia induction in a porcine model.
References
Application Notes and Protocols: Measuring Anipamil Efficacy in Animal Models of Angina
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angina pectoris, characterized by chest pain due to myocardial ischemia, is a primary manifestation of coronary artery disease. The development of effective antianginal drugs requires robust preclinical evaluation in relevant animal models. Anipamil, a long-acting phenylalkylamine calcium channel blocker, has shown potential in the management of angina. These application notes provide detailed protocols for assessing the efficacy of this compound in established animal models of angina, focusing on surgical and pharmacological methods of induction. The protocols described herein are intended to guide researchers in obtaining reproducible and translatable data for the preclinical evaluation of this compound and similar cardiovascular drugs.
Mechanism of Action of this compound
This compound is a calcium channel antagonist that exerts its therapeutic effects by blocking the influx of calcium ions through L-type (long-acting) voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[1][2] This blockade leads to a reduction in intracellular calcium concentration, resulting in several key physiological responses that alleviate angina:
-
Coronary Vasodilation: By relaxing the smooth muscle of the coronary arteries, this compound increases coronary blood flow, thereby improving oxygen supply to the ischemic myocardium.
-
Peripheral Arterial Vasodilation: this compound dilates peripheral arteries, which reduces systemic vascular resistance (afterload). This decrease in afterload lessens the workload on the heart, consequently reducing myocardial oxygen demand.[3]
-
Negative Inotropic and Chronotropic Effects: this compound depresses cardiac contractility (negative inotropy) and slows the heart rate (negative chronotropy), further decreasing myocardial oxygen consumption.[3][4]
The combined effect of increased oxygen supply and decreased oxygen demand effectively alleviates the imbalance that causes anginal pain.
Experimental Protocols
I. Coronary Artery Ligation (CAL) Model in Rats
This surgical model creates a localized area of myocardial ischemia, mimicking the pathophysiology of angina pectoris.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
ECG monitoring system
-
This compound solution for administration
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Shave and disinfect the thoracic area.
-
Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the observation of a pale, ischemic area in the myocardium.
-
Drug Administration: Administer this compound or vehicle control intravenously (e.g., 0.5 or 1.0 mg/kg) 30 minutes prior to LAD occlusion. For chronic studies, this compound can be administered orally (e.g., 6.0 mg/kg once daily for 8 days) before the occlusion procedure.
-
ECG Monitoring: Continuously record the ECG throughout the procedure. The primary endpoint for angina is the degree of ST-segment depression or elevation.
-
Closure and Recovery: Close the thoracic cavity and skin incision. Monitor the animal during recovery.
References
- 1. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a long acting analog of verapamil, in pigs subjected to myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Anipamil solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Anipamil in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a long-acting calcium channel blocker of the phenylalkylamine type, analogous to Verapamil.[1][2] It is investigated for its therapeutic potential in cardiovascular diseases.[1] Like many lipophilic compounds, this compound exhibits poor solubility in aqueous solutions, which can lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo experiments. This can result in issues such as precipitation, inaccurate dosing, and reduced bioavailability in experimental systems.
Q2: What is the reported aqueous solubility of this compound?
This compound has a reported solubility of 2 mg/mL in water, which may require ultrasonication and warming to achieve.[3] It is also soluble in DMSO.[3] For aqueous stock solutions, filtration through a 0.22 µm filter and sterilization are recommended before use.
Q3: How does pH influence the solubility of this compound?
Q4: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. Why did this happen?
This common issue is known as "antisolvent precipitation." this compound is readily soluble in an organic solvent like DMSO, but when this concentrated stock is diluted into an aqueous buffer (the "antisolvent"), the immediate change in solvent polarity can drastically decrease this compound's solubility, causing it to precipitate out of solution. This is particularly problematic if the final concentration in the aqueous buffer exceeds its solubility limit at that specific pH and temperature.
Q5: How should I store my this compound stock solutions?
For long-term stability, this compound stock solutions prepared in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from light and moisture. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound in aqueous solutions.
Issue 1: this compound powder will not dissolve in water or aqueous buffer.
-
Potential Cause: The concentration you are trying to achieve exceeds this compound's intrinsic aqueous solubility.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to prepare a more dilute solution.
-
Apply Gentle Heat: Warm the solution in a water bath (e.g., 37-50°C) while stirring. Do not boil, as this may degrade the compound.
-
Use Mechanical Agitation: Employ a vortex mixer or sonicator to provide energy to break up powder aggregates and facilitate dissolution.
-
Adjust pH: Lowering the pH of the solution to the acidic range (e.g., pH 4-6) may improve the solubility of the weakly basic this compound.
-
Issue 2: Precipitation occurs immediately upon diluting a DMSO stock of this compound into cell culture media or buffer (e.g., PBS).
-
Potential Cause 1: Antisolvent Precipitation. The rapid change in solvent polarity causes the drug to crash out of solution.
-
Troubleshooting Steps:
-
Slow, Drop-wise Addition with Vortexing: Pre-warm your aqueous medium to your experimental temperature (e.g., 37°C). While vigorously vortexing or stirring the medium, add the DMSO stock solution drop-by-drop. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Reduce Final Concentration: Your target concentration may be too high for the final aqueous environment. Try a lower final concentration.
-
Increase Final Co-solvent Concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
-
Potential Cause 2: Buffer Incompatibility. Components of your buffer system (e.g., high salt concentration in PBS) may reduce this compound's solubility.
-
Troubleshooting Steps:
-
Test Different Buffers: If possible, test the solubility of this compound in alternative buffers, such as Tris-HCl, which may have a different ionic strength.
-
Prepare a More Dilute Stock: A lower concentration DMSO stock will require a larger volume to be added to the aqueous phase, which can sometimes aid in mixing and reduce immediate precipitation.
-
Issue 3: The final aqueous solution of this compound is initially clear but becomes cloudy or shows precipitation over time.
-
Potential Cause 1: Supersaturation and Instability. The solution may be supersaturated, meaning it holds more dissolved compound than it can stably maintain over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is best practice to prepare working solutions of poorly soluble compounds fresh for each experiment.
-
Use Solubility Enhancers: Consider the use of pharmaceutically acceptable excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to create more stable formulations such as inclusion complexes or micelles. These require careful validation for compatibility with your experimental system.
-
-
Potential Cause 2: Temperature Effects. If the solution was prepared with heat, it might precipitate as it cools to room temperature or is stored at lower temperatures.
-
Troubleshooting Steps:
-
Maintain Temperature: If your experiment allows, maintain the solution at a constant, slightly elevated temperature (e.g., 37°C).
-
Determine Solubility at Experimental Temperature: Conduct a preliminary experiment to determine the maximum soluble concentration at your intended experimental and storage temperatures.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₂N₂O₂ | |
| Molecular Weight | 520.79 g/mol | |
| Solubility in Water | 2 mg/mL (requires ultrasonic and warming) | |
| Solubility in DMSO | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Weigh the appropriate amount of this compound powder in a sterile container. For a 1 mL stock of 10 mM this compound (MW: 520.79), this would be 5.21 mg. b. Add the calculated volume of anhydrous DMSO to the powder. c. Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium, sterile conical tubes.
-
Procedure: a. Pre-warm the required volume of cell culture medium to 37°C. b. Calculate the volume of the 10 mM stock solution needed for the final working solution. To prepare 10 mL of a 10 µM solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%. c. While gently vortexing the pre-warmed medium, add the 10 µL of the DMSO stock solution drop-wise into the medium. d. Continue to mix for an additional 30 seconds to ensure homogeneity. e. Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells. f. Important: Prepare a vehicle control by adding 10 µL of DMSO to 10 mL of medium to account for any solvent effects.
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Signaling pathway of this compound's action on L-type calcium channels.
References
Technical Support Center: Optimizing Anipamil Concentration in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of Anipamil for in vitro experiments while minimizing cytotoxicity. Given that this compound is a long-acting calcium channel blocker and an analog of Verapamil, much of the guidance is based on established principles for this class of drugs and specific data available for Verapamil.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: Direct cytotoxic concentration data for this compound is limited in published literature. However, as a starting point, researchers can refer to the concentration ranges used for its analog, Verapamil. For initial experiments, a broad range of concentrations from 1 µM to 100 µM is recommended to determine the dose-response curve for your specific cell line. Some studies on Verapamil have shown cytotoxic effects in the 10-50 µM range in T-lymphocytes and IC50 values in the millimolar range for monocytic cell lines after 24-72 hours of incubation.[1] It is crucial to perform a dose-response experiment to identify the optimal non-toxic concentration for your experimental setup.
Q2: How can I determine if this compound is causing cytotoxicity in my cell culture?
A2: Cytotoxicity can be assessed using various assays that measure different cellular parameters. The most common methods include:
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.
-
Apoptosis Assays (e.g., Annexin V staining): Detects programmed cell death, which can be a mechanism of drug-induced cytotoxicity.
Q3: My cells show reduced proliferation after this compound treatment. Does this always mean its cytotoxic?
A3: Not necessarily. This compound, as a calcium channel blocker, can inhibit cell proliferation without inducing cell death, particularly in smooth muscle cells.[2] This anti-proliferative effect is part of its therapeutic mechanism. It is essential to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects. Combining a proliferation assay (like cell counting or BrdU incorporation) with a cytotoxicity assay (like LDH release or Annexin V staining) can help differentiate between these two outcomes.
Q4: What are the visual signs of this compound-induced cytotoxicity in cell culture?
A4: Visual inspection of your cell culture under a microscope can provide initial clues of cytotoxicity. Common morphological changes include:
-
Rounding up and detachment of adherent cells.
-
Shrinking of cells and condensation of chromatin (indicative of apoptosis).
-
Appearance of cellular debris in the culture medium.
-
A significant decrease in cell density compared to control cultures.
Q5: How long should I expose my cells to this compound to assess cytotoxicity?
A5: The incubation time for cytotoxicity assessment can vary depending on the cell type and the specific research question. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's effect. Some cytotoxic effects may only become apparent after prolonged exposure. For instance, studies on Verapamil have shown time-dependent cytotoxicity in monocytic cell lines.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low this compound concentrations. | Cell line is highly sensitive to calcium channel blockers. | Perform a dose-response experiment with a much lower concentration range (e.g., nanomolar to low micromolar). |
| Solvent (e.g., DMSO) used to dissolve this compound is at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control. | |
| Inconsistent results between cytotoxicity assays. | Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity). | Use a multi-parametric approach. For example, combine an MTT assay with an LDH assay to get a more comprehensive picture of this compound's effect. |
| Timing of the assay is not optimal to detect the cytotoxic event. | Perform a time-course experiment to identify the optimal endpoint for measuring cytotoxicity. | |
| No apparent cytotoxicity, but the expected biological effect of this compound is also absent. | This compound concentration is too low. | Gradually increase the concentration of this compound. Ensure that the concentration remains below the cytotoxic threshold determined in your initial dose-response experiments. |
| The cell line may not express the specific calcium channels that this compound targets. | Verify the expression of voltage-gated calcium channels in your cell line through literature search or experimental methods like RT-PCR or Western blotting. |
Quantitative Data Summary
Due to the limited availability of direct IC50 values for this compound, the following tables summarize the cytotoxic concentrations of its analog, Verapamil, in various cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.
Table 1: Verapamil IC50 Values in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value |
| U937 (Human Monocytic) | MTT | 24 hours | 1.028 mM |
| 48 hours | 1.285 mM | ||
| 72 hours | 1.002 mM | ||
| THP-1 (Human Monocytic) | MTT | 24 hours | 1.519 mM |
| 48 hours | 1.939 mM | ||
| 72 hours | 1.290 mM | ||
| HCT (Human Colon Tumor) | MTT | Not Specified | Dose-dependent inhibition observed |
| SH-SY5Y (Human Neuroblastoma) | MTT | Not Specified | Cytotoxicity observed at various concentrations |
Note: The IC50 values for U937 and THP-1 cells were reported in a study by Hajighasemi and Kakadezfuli.[1]
Experimental Protocols
Here are detailed protocols for commonly used cytotoxicity assays to determine the optimal concentration of this compound.
MTT Assay Protocol
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include untreated control and solvent control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay Protocol
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well plate
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Annexin V Apoptosis Assay Protocol
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with different concentrations of this compound for the desired duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents intimal thickening in the aorta of hypertensive rabbits through changes in smooth muscle cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Anipamil stability in cell culture media over time
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of anipamil in cell culture media and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a long-acting calcium channel blocker, analogous to verapamil.[1][2] It primarily functions by inhibiting L-type calcium channels, which are crucial for muscle contraction. By blocking these channels, this compound reduces the influx of calcium ions into cardiac and vascular smooth muscle cells. This leads to a decrease in myocardial contractility and vasodilation, resulting in lowered blood pressure.[3][4]
Q2: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is a lack of specific published data on the stability of this compound in common cell culture media. The stability of a compound in cell culture can be influenced by various factors, including the composition of the medium, pH, temperature, and exposure to light.[5] It is highly recommended to perform a stability study under your specific experimental conditions.
Q3: What are the signs of this compound degradation or precipitation in my experiments?
Inconsistent or a complete loss of expected biological effects can be an indicator of this compound degradation. Visual signs of instability may include the appearance of precipitates or a change in the color of the culture medium. To avoid precipitation, it is advisable to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final concentration in the cell culture medium.
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A stability study should be conducted by incubating this compound in your cell culture medium at the intended concentration and temperature (e.g., 37°C). Aliquots should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyzed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound in the cell culture medium over the course of the experiment. | Perform a time-course experiment to determine the effective duration of this compound's action. Conduct a stability study to quantify the rate of degradation (see Experimental Protocols section). Consider replenishing the medium with fresh this compound at appropriate intervals for long-term experiments. |
| Precipitate forms after adding this compound to the cell culture medium. | Poor solubility of this compound at the working concentration in the aqueous medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is low (typically <0.5%) and does not affect cell viability. Prepare fresh dilutions for each experiment. Visually inspect the medium under a microscope for any signs of precipitation after adding the compound. |
| High variability between replicate experiments. | Inconsistent dosing due to precipitation or degradation. Pipetting errors. | Prepare a master mix of the this compound-containing medium to ensure uniform concentration across all wells or flasks. Adhere to strict quality control in pipetting techniques. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using HPLC.
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Working Solution Preparation: Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a multi-well plate. Place them in a 37°C incubator.
-
Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The 0-hour sample serves as the initial concentration reference.
-
Sample Processing: For each time point, transfer an aliquot of the medium to a new tube. To precipitate proteins, add three volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 92.1 | 95.3 |
| 24 | 85.4 | 88.7 |
| 48 | 76.8 | 81.2 |
| 72 | 68.3 | 74.5 |
Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.
Visualizations
Caption: this compound's mechanism of action on muscle contraction.
References
- 1. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Anipamil Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Anipamil. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and mitigate potential off-target effects of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a long-acting calcium channel blocker of the phenylalkylamine class.[1] Its primary mechanism of action is the inhibition of voltage-gated L-type calcium channels (VDCCs), which are crucial for calcium influx into cells.[2] This action is particularly prominent in myocardial muscle.[3] this compound interacts competitively with the phenylalkylamine binding sites in cardiac membranes.[4]
Q2: What are the known or suspected off-target effects of this compound?
Q3: How can I distinguish between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. Here are a few strategies:
-
Use a structurally related but inactive control compound: If available, a molecule structurally similar to this compound that does not block L-type calcium channels can help identify effects not related to its primary mechanism.
-
Perform rescue experiments: If an observed effect is due to L-type calcium channel blockade, you may be able to reverse it by increasing the extracellular calcium concentration.
-
Use a chemically distinct L-type calcium channel blocker: If a different class of L-type calcium channel blocker (e.g., a dihydropyridine like nifedipine) produces the same effect, it is more likely to be an on-target effect.
-
Knockdown or knockout of the intended target: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the L-type calcium channel should abolish the on-target effects of this compound.
Q4: At what concentration should I use this compound to minimize off-target effects?
It is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is essential to determine the optimal concentration for your specific experimental system. Based on in vitro studies, this compound shows effects on L-type calcium channels in the nanomolar to low micromolar range. Higher concentrations are more likely to induce off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected resistance to other drugs in my cell line after this compound treatment. | This compound may be inhibiting P-glycoprotein (P-gp), leading to increased intracellular concentration and efficacy of other drugs that are P-gp substrates. | 1. Check if the other drugs in your experiment are known P-gp substrates. 2. Perform a P-gp inhibition assay to confirm this compound's effect in your cell line (see Protocol 2). 3. If P-gp inhibition is confirmed, consider using drugs that are not P-gp substrates or account for this effect in your experimental design. |
| Observed effects do not correlate with L-type calcium channel blockade. | The observed phenotype may be due to an off-target effect of this compound. | 1. Perform a literature search for known off-target effects of Verapamil, as it is a close analog. 2. Use a different class of L-type calcium channel blocker to see if the effect is reproducible. 3. Consider performing a broad off-target screening assay if the effect is critical to your research. |
| Variability in experimental results between different batches of this compound. | Differences in the purity or stability of the compound can lead to inconsistent results. | 1. Ensure you are using a high-purity grade of this compound from a reputable supplier. 2. Prepare fresh stock solutions and store them properly, protected from light and at the recommended temperature. 3. Perform a quality control check, such as measuring its IC50 for L-type calcium channel blockade, to ensure consistency between batches. |
| Cell death or toxicity at concentrations expected to be specific for L-type calcium channels. | Some cell lines may be particularly sensitive to calcium channel blockade or to off-target effects of this compound. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line. 2. Lower the concentration of this compound and/or reduce the incubation time. 3. Ensure that the vehicle (e.g., DMSO) concentration is not contributing to toxicity. |
Quantitative Data Summary
The following table summarizes the available binding affinity and inhibitory concentration data for this compound and its close analog, Verapamil. Note that the data for P-glycoprotein is for Verapamil and is provided as a likely estimate for this compound's off-target activity.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Phenylalkylamine binding site (L-type Calcium Channel) | Radioligand displacement (Ki) | 471 ± 52 nM | |
| Verapamil | Phenylalkylamine binding site (L-type Calcium Channel) | Radioligand displacement (Ki) | 55 ± 11 nM | |
| Verapamil | P-glycoprotein (P-gp/MDR1) | Rhodamine 123 accumulation (IC50) | ~1-5 µM | |
| Verapamil | P-glycoprotein (P-gp/MDR1) | Paclitaxel cytotoxicity potentiation (EC50) | 3.3 nM (at 1 µg/ml paclitaxel) |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines a general method to determine the effective concentration range of this compound for inhibiting L-type calcium channels in a cellular context.
1. Cell Preparation:
- Plate your cells of interest at an appropriate density in a multi-well plate.
- Allow cells to adhere and reach the desired confluency.
2. This compound Dilution Series:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Create a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 100 µM. Include a vehicle-only control.
3. Calcium Influx Assay:
- Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Pre-incubate the cells with the different concentrations of this compound for a duration determined by your experimental needs (e.g., 30 minutes).
- Stimulate calcium influx using a depolarizing agent (e.g., high potassium solution) or a specific agonist for L-type calcium channels.
- Measure the change in fluorescence using a plate reader or fluorescence microscope.
4. Data Analysis:
- Normalize the fluorescence signal to the baseline before stimulation.
- Plot the peak fluorescence intensity or the area under the curve against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol describes how to assess the inhibitory effect of this compound on P-gp function using a fluorescent P-gp substrate like Rhodamine 123.
1. Cell Culture:
- Use a cell line that overexpresses P-gp (e.g., MDR1-transfected cells or a drug-resistant cancer cell line). Culture a parental (low P-gp expressing) cell line as a control.
2. This compound and Control Treatment:
- Prepare different concentrations of this compound in the appropriate buffer or medium.
- Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and a vehicle-only control.
3. Rhodamine 123 Accumulation:
- Pre-incubate the cells with the this compound concentrations and controls for a defined period (e.g., 30 minutes).
- Add the fluorescent P-gp substrate, Rhodamine 123, to all wells at a final concentration of ~1 µM.
- Incubate for a further period (e.g., 60 minutes) to allow for substrate accumulation.
4. Measurement and Analysis:
- Wash the cells with ice-cold PBS to remove extracellular dye.
- Lyse the cells and measure the intracellular fluorescence using a fluorometer.
- Alternatively, analyze the cells by flow cytometry.
- Calculate the percentage of inhibition of P-gp efflux for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Anipamil Administration in Animal Models: A Technical Support Guide to Mitigating Hypotension
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the administration of Anipamil in animal models, with a specific focus on preventing and managing hypotension. The following information is curated to assist researchers in designing and executing experiments that yield reliable data while ensuring animal welfare.
Troubleshooting Guide: Managing this compound-Induced Hypotension
This compound, a long-acting L-type calcium channel blocker and analogue of verapamil, is a potent vasodilator that can induce a dose-dependent decrease in blood pressure.[1][2] This guide provides a systematic approach to troubleshooting and managing hypotension during your experiments.
Pre-emptive Strategies to Minimize Hypotension
Proactive measures can significantly reduce the incidence and severity of this compound-induced hypotension.
-
Dose Titration: Begin with the lowest effective dose and gradually escalate to the desired therapeutic level. This allows for the assessment of individual animal sensitivity and helps to avoid sharp drops in blood pressure.
-
Slow Infusion Rate: Administering this compound as a slow intravenous infusion, rather than a rapid bolus injection, can prevent a sudden and pronounced hypotensive response.
-
Hydration Status: Ensure animals are adequately hydrated prior to this compound administration. Dehydration can exacerbate hypotensive effects. Consider administering a bolus of sterile, isotonic saline (e.g., 0.9% NaCl) to ensure euhydration.
Real-time Monitoring and Intervention
Continuous monitoring of cardiovascular parameters is critical. If hypotension occurs, the following steps should be taken:
-
Reduce or Pause Infusion: The first step is to decrease the rate of this compound infusion or temporarily halt it.
-
Fluid Resuscitation: If hypotension persists, administer an intravenous bolus of a warmed isotonic crystalloid solution (e.g., Lactated Ringer's or 0.9% saline) at a rate of 5-10 mL/kg over 10-15 minutes.
-
Vasopressor Support (for severe, persistent hypotension): In cases of severe hypotension that do not respond to fluid resuscitation, the use of vasopressors may be necessary. This should be done with caution and under veterinary guidance.
-
Dopamine: Can be administered as a constant rate infusion to increase blood pressure.
-
Norepinephrine: A potent vasopressor that can be used in refractory cases.
-
This compound Dosage and Expected Hemodynamic Response
The following table summarizes reported intravenous dosages of this compound in rats and the observed qualitative hemodynamic effects.[1][2] Note that the precise percentage of blood pressure reduction can vary based on experimental conditions, including the anesthetic used and the animal's physiological state.
| Dose (mg/kg, i.v.) | Animal Model | Observed Effect on Mean Arterial Pressure (MAP) | Other Cardiovascular Effects |
| 1.0 | Rat | Dose-dependent decrease | Decrease in heart rate and peripheral resistance. |
| 2.5 | Rat | Dose-dependent decrease | More pronounced decrease in heart rate and peripheral resistance. |
| 5.0 | Rat | Significant dose-dependent decrease | Myocardial depression observed at this higher dose. |
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in Rats
This protocol is designed to minimize the risk of hypotension through a controlled rate of administration.
Materials:
-
This compound solution (sterile, pharmaceutical grade)
-
Sterile 0.9% saline for dilution
-
Infusion pump
-
Catheterized rat (e.g., jugular or femoral vein)
-
Continuous blood pressure monitoring system
Procedure:
-
Anesthetize the rat using a stable anesthetic regimen that has minimal impact on cardiovascular function.
-
Prepare the this compound infusion by diluting it in sterile 0.9% saline to the desired concentration.
-
Initiate a slow infusion of the this compound solution. A starting point is to deliver the total dose over a period of 30-60 minutes.
-
Continuously monitor the mean arterial pressure (MAP) and heart rate.
-
If the MAP drops by more than 20-25% from baseline, reduce the infusion rate by 50%.
-
If the MAP continues to fall, pause the infusion and consider fluid resuscitation as described in the troubleshooting guide.
-
Once the blood pressure stabilizes, the infusion can be resumed at a lower rate.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound, as a phenylalkylamine calcium channel blocker, primarily exerts its effect by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and cardiac myocytes.[1] This leads to vasodilation and a decrease in cardiac contractility, resulting in a reduction in blood pressure.
References
Technical Support Center: Overcoming Anipamil Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when long-term cell cultures develop resistance to Anipamil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a long-acting calcium channel blocker of the phenylalkylamine class, analogous to verapamil.[1] It is used in cardiovascular research and has been investigated for its effects on smooth muscle cell phenotypes.[1] Its primary mechanism of action involves blocking L-type calcium channels, which are crucial for regulating calcium influx into cells.[2] This modulation of calcium signaling can affect various cellular processes, including proliferation and contraction.
Q2: We are observing a decreased response to this compound in our long-term cell culture experiments. What is the likely cause?
The most common reason for decreased sensitivity to drugs like this compound in long-term cell culture is the development of multidrug resistance (MDR).[3] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, particularly P-glycoprotein (P-gp).[4] P-gp functions as an efflux pump, actively transporting a wide range of compounds, including calcium channel blockers, out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels.
Q3: How can we confirm that P-glycoprotein (P-gp) overexpression is the cause of this compound resistance in our cell line?
Several experimental approaches can confirm the role of P-gp in mediating this compound resistance:
-
Western Blotting: This technique allows for the direct quantification of P-gp expression levels. A comparison between your parental (sensitive) and the this compound-resistant cell line should reveal a significant increase in the ~170 kDa protein band corresponding to P-gp in the resistant cells.
-
Immunofluorescence: This method provides a visual confirmation of increased P-gp expression and its localization to the cell membrane in resistant cells compared to sensitive cells.
-
Rhodamine 123 Efflux Assay: P-gp is known to transport the fluorescent dye Rhodamine 123. Resistant cells overexpressing P-gp will exhibit lower intracellular fluorescence due to the rapid efflux of the dye. This efflux can be inhibited by known P-gp inhibitors, such as verapamil, leading to increased fluorescence in the resistant cells.
Q4: What strategies can be employed to overcome this compound resistance in our experiments?
Overcoming P-gp-mediated this compound resistance typically involves the co-administration of a P-gp inhibitor. These inhibitors can act competitively or non-competitively to block the efflux pump, thereby increasing the intracellular concentration of this compound. Verapamil, a close analog of this compound, is a well-documented P-gp inhibitor and can be used to restore sensitivity.
Q5: If we don't have an this compound-resistant cell line, how can we develop one for our studies?
This compound-resistant cell lines can be developed by continuous exposure of a parental cell line to gradually increasing concentrations of this compound over an extended period (typically 6-12 months). The process starts with a low concentration (e.g., the IC20) and the dose is escalated as the cells adapt and resume normal proliferation. It is crucial to cryopreserve cells at various stages of resistance development.
Troubleshooting Guides
Problem 1: Loss of Resistant Phenotype Over Time
-
Possible Cause: The resistant cell line was cultured for an extended period without the selective pressure of this compound.
-
Recommended Solution:
-
Routinely culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the IC50 of the resistant line).
-
Before starting an experiment, thaw a fresh, early-passage vial of the resistant cell line that has a confirmed resistance profile.
-
Regularly verify the IC50 of the resistant cell line to ensure the phenotype is stable.
-
Problem 2: Inconsistent Results in Resistance Reversal Experiments
-
Possible Cause 1: The concentration of the P-gp inhibitor (e.g., verapamil) is suboptimal.
-
Recommended Solution 1: Perform a dose-response experiment to determine the optimal non-toxic concentration of the P-gp inhibitor that effectively reverses resistance. Concentrations of verapamil in the range of 2-10 µM have been shown to be effective in vitro.
-
Possible Cause 2: The P-gp inhibitor requires pre-incubation to be effective.
-
Recommended Solution 2: Test different pre-incubation times with the P-gp inhibitor before adding this compound to allow for sufficient inhibition of the efflux pump.
-
Possible Cause 3: The cells are over-confluent, which can sometimes lead to altered drug sensitivity.
-
Recommended Solution 3: Ensure that cells are seeded at an optimal density and are in the exponential growth phase during the experiment.
Problem 3: High Background in Rhodamine 123 Efflux Assay
-
Possible Cause: The concentration of Rhodamine 123 is too high, leading to non-specific fluorescence.
-
Recommended Solution: Optimize the concentration of Rhodamine 123. A typical starting range is 50-200 ng/mL.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental (Sensitive) | 5 | - |
| This compound-Resistant | 100 | 20 |
Table 2: Effect of a P-gp Inhibitor (Verapamil) on this compound IC50 in Resistant Cells
| Cell Line | Treatment | This compound IC50 (µM) | Reversal Fold-Change |
| This compound-Resistant | This compound alone | 100 | - |
| This compound-Resistant | This compound + Verapamil (5 µM) | 8 | 12.5 |
Table 3: Rhodamine 123 Efflux Assay - Mean Fluorescence Intensity (MFI)
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Parental (Sensitive) | Rhodamine 123 | 850 |
| This compound-Resistant | Rhodamine 123 | 150 |
| This compound-Resistant | Rhodamine 123 + Verapamil (5 µM) | 780 |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell blank control.
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
This protocol describes the detection of P-gp protein levels in cell lysates.
Materials:
-
Parental and this compound-resistant cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (e.g., clone C219)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each cell lysate onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the P-gp band (~170 kDa) between the parental and resistant cell lines. Normalize the P-gp signal to the loading control.
Protocol 3: Rhodamine 123 Efflux Assay
This protocol measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and this compound-resistant cell lines
-
Phenol red-free culture medium
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to the cell suspension (final concentration 50-200 ng/mL) and incubate for 30-60 minutes at 37°C in the dark. For inhibitor-treated samples, pre-incubate the cells with the P-gp inhibitor for 15-30 minutes before adding Rhodamine 123.
-
Efflux: Wash the cells with ice-cold PBS to remove excess dye. Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells with and without the P-gp inhibitor to the MFI of the parental cells. A lower MFI in resistant cells that increases upon inhibitor treatment is indicative of P-gp-mediated efflux.
Visualizations
Caption: Workflow for developing and characterizing this compound resistance.
References
- 1. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Anipamil degradation products in solution
Anipamil Degradation Technical Support Center
This compound is a calcium channel blocker and a structural analog of Verapamil.[1][2] While specific degradation pathways for this compound are not extensively documented, studies on Verapamil provide valuable insights into potential degradation products and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
Based on studies of its analog Verapamil, this compound is likely susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[3][4] Photolytic and thermal degradation may also occur under specific conditions.
Q2: What are the potential degradation products of this compound?
While specific degradation products for this compound have not been characterized, oxidative degradation of the structurally similar Verapamil has been shown to yield products such as 3,4-dimethoxybenzoic acid, resulting from the oxidation of the alkyl side chain.[1] It is plausible that this compound could undergo similar oxidative cleavage.
Q3: What analytical methods are recommended for identifying and quantifying this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is highly recommended. These methods can effectively separate the parent drug from its degradation products, allowing for accurate quantification. A common approach involves using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile.
Q4: How can I mitigate the degradation of this compound in my experimental solutions?
Based on the stability profile of Verapamil, the following mitigation strategies are recommended:
-
pH Control: Maintaining the pH of the solution within a stable range is crucial. Verapamil has shown optimal stability in a pH range of approximately 3.2 to 5.6.
-
Temperature Control: Store this compound solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate degradation.
-
Protection from Light: If photolytic degradation is a concern, protect solutions from light by using amber vials or by covering the container with aluminum foil.
-
Use of Antioxidants: For solutions susceptible to oxidation, the addition of antioxidants could be considered, although compatibility and potential interference with the experiment must be evaluated.
-
Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound | Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. |
| Loss of this compound concentration over time | Chemical instability in the chosen solvent or buffer | Evaluate the pH and temperature of the solution. Adjust the pH to the optimal range (e.g., 3.2-5.6, based on Verapamil data) and store at a lower temperature. |
| Discoloration of the solution | Formation of degradation products | This can be an indicator of significant degradation. Prepare fresh solutions and implement mitigation strategies such as pH control and protection from light. |
| Inconsistent analytical results | Inadequate separation of this compound from degradation products | Optimize the HPLC/UPLC method. Adjust the mobile phase composition, gradient, or column chemistry to improve resolution. |
Quantitative Data on Verapamil Degradation
The following table summarizes the typical extent of degradation observed for Verapamil under various stress conditions. This can serve as a preliminary guide for designing forced degradation studies for this compound.
| Stress Condition | Typical Degradation (%) | Reference |
| Acid Hydrolysis (e.g., 1 M HCl) | Significant Degradation | |
| Base Hydrolysis (e.g., 1 M NaOH) | Significant Degradation | |
| Oxidation (e.g., 30% H₂O₂) | Significant Degradation | |
| Photolytic Stress | Stable | |
| Thermal Stress (e.g., 105°C) | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a PDA/DAD or UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 1 M HCl and heat at a controlled temperature (e.g., 70°C) for a specified period (e.g., 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 1 M NaOH and heat under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 30% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined duration.
-
Thermal Degradation: Heat a solid sample of this compound in an oven at an elevated temperature (e.g., 105°C).
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable HPLC or UPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound in the presence of its degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 50:50 (Mobile Phase A : Mobile Phase B) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Visualizations
Presumed Degradation Pathway of this compound
Caption: Presumed degradation pathways of this compound based on its structural analog, Verapamil.
Experimental Workflow for this compound Degradation Analysis
Caption: General experimental workflow for the analysis of this compound degradation products.
References
Validation & Comparative
Anipamil vs. Verapamil: A Comparative Analysis of Efficacy in Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of anipamil and verapamil in the management of cardiac arrhythmias, drawing upon available experimental data. Both agents are calcium channel blockers, with this compound being a long-acting analog of verapamil. This document outlines their mechanisms of action, summarizes key quantitative findings from preclinical studies, and details the experimental protocols employed in these investigations.
Mechanism of Action: L-type Calcium Channel Blockade
Both verapamil and its analog this compound exert their primary antiarrhythmic effects by blocking L-type voltage-dependent calcium channels.[1][2] These channels are crucial for the normal electrical activity of the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes.[1][3] By inhibiting the influx of calcium into cardiac cells, these drugs slow down the rate of depolarization in nodal tissues.[3] This action leads to a decreased heart rate, prolonged AV nodal conduction time, and a reduction in myocardial contractility.
Verapamil's therapeutic action in atrial arrhythmias is thought to stem from its ability to suppress abnormal electrical activity in diseased atrial tissues and to slow the conduction of rapid impulses through the AV node. More recent studies suggest that verapamil may also exert its antiarrhythmic effects by inhibiting ryanodine receptors (RyR) and reducing reactive oxygen species (ROS) production in the context of myocardial ischemia. This compound's antiarrhythmic actions are also attributed to its calcium antagonist properties, which provide both direct anti-arrhythmic and anti-ischemic effects.
Comparative Efficacy Data
Preclinical studies provide the primary basis for comparing the antiarrhythmic efficacy of this compound and verapamil. The following tables summarize key quantitative findings from these investigations.
Table 1: Efficacy Against Ischemia-Induced Arrhythmias in Rats
| Drug | Dose | Administration Route | Key Findings | Reference |
| This compound | 1 and 5 mg/kg | Intravenous | Reduced ischemia-induced arrhythmias when given 15 min or 4 h before coronary occlusion. ED50 values were between 1 and 5 mg/kg. | |
| This compound | 2.5 mg/kg | Intravenous | Selectively abolished reperfusion arrhythmias induced by short periods of ischemia. | |
| This compound | 50 and 150 mg/kg | Oral | Produced a statistically significant reduction in arrhythmias, particularly ventricular fibrillation. | |
| This compound | 0.5 mg/kg | Intravenous | Ventricular tachycardia observed in 61% of rats, ventricular fibrillation in 14% during reperfusion. | |
| This compound | 1.0 mg/kg | Intravenous | Totally prevented reperfusion-induced arrhythmias. | |
| Verapamil | 2-20 mg/kg | Intravenous | Dose-dependently reduced arrhythmias with an ED50 of 6 mg/kg. | |
| Control | - | - | All control rats showed polymorphous ventricular tachycardia, with 77% degenerating to ventricular fibrillation during reperfusion. |
Table 2: Comparative Effects in a Porcine Model of Myocardial Ischemia
| Drug | Dose | Key Findings on Arrhythmias | Reference |
| This compound (high dose) | 5.0 mg/kg + 0.50 mg/kg/min infusion | Incidence of ventricular tachycardia was 58% during phase 1a (0-5 min post-occlusion). | |
| Verapamil | 0.5 mg/kg + 0.60 mg/kg/min infusion | Compared with this compound at a dose producing intermediate cardiovascular effects. | |
| Vehicle Control | - | Incidence of ventricular tachycardia was 20% during phase 1a. |
Note: A direct statistical comparison of efficacy between this compound and verapamil from this porcine study is not provided in the abstract.
Experimental Protocols
The following outlines the methodologies employed in the key comparative studies.
Ischemia and Reperfusion-Induced Arrhythmia Model in Rats
-
Animal Model: Conscious and anesthetized rats.
-
Induction of Ischemia: Occlusion of the left anterior descending (LAD) coronary artery. In some studies, an occluder was implanted 8 days prior to the experiment.
-
Drug Administration: this compound and verapamil were administered intravenously or orally at varying doses and time points before or after coronary occlusion.
-
Arrhythmia Assessment: Electrocardiogram (ECG) was monitored to assess arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. R-wave and S-T segment elevations were also measured as signs of ischemia.
-
Reperfusion: In some protocols, the coronary occlusion was released after a defined period (e.g., 5 minutes) to induce reperfusion arrhythmias.
-
Biochemical Markers: Plasma creatine kinase (CK) levels were measured as an indicator of myocardial damage.
Myocardial Ischemia Model in Pigs
-
Animal Model: Anesthetized pigs.
-
Induction of Ischemia: Occlusion of the left-anterior descending coronary artery.
-
Drug Administration: this compound and verapamil were administered intravenously as a bolus followed by a continuous infusion prior to coronary occlusion.
-
Arrhythmia Assessment: Arrhythmic events (ventricular premature beats, ventricular tachycardia, and ventricular fibrillation) were monitored and categorized based on their time of occurrence post-occlusion (phase 1a: 0-5 min, phase 1b: 5-30 min, and phase 2: 0.5-4 hr).
-
Hemodynamic Monitoring: Effects of the drugs on EKG and hemodynamic measures such as blood pressure, left-ventricular pressure, dP/dtmax, and cardiac output were assessed.
Summary and Conclusion
Both this compound and verapamil demonstrate efficacy in reducing cardiac arrhythmias in preclinical models, primarily through their action as L-type calcium channel blockers. This compound, a long-acting analog of verapamil, has shown significant antiarrhythmic effects against both ischemia- and reperfusion-induced arrhythmias in rats. Notably, a 1.0 mg/kg intravenous dose of this compound completely prevented reperfusion arrhythmias in one rat study.
Direct comparative data in larger animal models is limited. One study in pigs suggested a higher incidence of early ventricular tachycardia with a high dose of this compound compared to a vehicle control, though a direct comparison with an equi-effective dose of verapamil was complex. This compound has been reported to have a more favorable ratio of antiarrhythmic to hypotensive effects when compared with verapamil.
While these preclinical findings are promising for this compound, a comprehensive understanding of its comparative efficacy against verapamil in a clinical setting requires further investigation through well-designed human clinical trials. The detailed experimental protocols provided serve as a valuable resource for researchers designing future studies in this area.
References
Differential Effects of Anipamil and Verapamil on Vascular Smooth Muscle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Anipamil and Verapamil on vascular smooth muscle. While both are classified as phenylalkylamine calcium channel blockers, available evidence suggests potential differences in their activity profiles. This document summarizes key experimental findings, presents available quantitative data, and outlines a representative experimental protocol for their comparative evaluation.
Mechanism of Action: L-type Calcium Channel Blockade
Both this compound and its parent compound, Verapamil, exert their primary effect on vascular smooth muscle by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels.[1] This blockade leads to a reduction in intracellular calcium concentration, thereby inhibiting the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK). The subsequent decrease in myosin light chain phosphorylation results in smooth muscle relaxation and vasodilation.[1]
Comparative Quantitative Data
Direct comparative studies quantifying the potency of this compound and Verapamil on vascular smooth muscle are limited in the reviewed literature. However, studies on Verapamil provide a baseline for its vasodilatory effects, and reports on this compound suggest a similar, though potentially more vasoselective, profile.
| Parameter | This compound | Verapamil | Reference Tissue/Model | Key Findings | Citations |
| Vasodilatory Potency | Data not available | Induces vasodilation starting at 10⁻⁸ M, with maximum effect at 10⁻³ M | Isolated Rat Aorta (Phenylephrine-induced contraction) | Verapamil demonstrates dose-dependent vasodilation. | [2][3] |
| Hemodynamic Effects | Dose-dependent decrease in blood pressure and peripheral resistance. Profile is similar to Verapamil. | Reduces systemic vascular resistance. | Anesthetized Rats | Both drugs effectively reduce blood pressure through vasodilation. This compound is noted to have a more favorable ratio of antiarrhythmic to hypotensive effects. | [4] |
| Inhibition of Proliferation | Inhibits vascular smooth muscle cell (VSMC) proliferation and promotes a more differentiated phenotype. | IC₅₀ for inhibition of Angiotensin II-induced VSMC proliferation: 3.5 ± 0.3 x 10⁻⁶ M. | Cultured Rabbit Aortic SMCs / Rat VSMCs | Both drugs exhibit antiproliferative effects on VSMCs, which may contribute to their therapeutic benefits beyond vasodilation. |
Experimental Protocols
The following is a representative protocol for the comparative assessment of this compound and Verapamil on isolated vascular smooth muscle, based on methodologies reported for Verapamil.
Objective: To compare the vasodilatory potency of this compound and Verapamil on pre-contracted isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
This compound and Verapamil stock solutions
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width. For some rings, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Viability and Contraction:
-
After equilibration, contract the rings with 60 mM KCl to assess tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable, submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).
-
-
Cumulative Concentration-Response:
-
Once a stable plateau of contraction is achieved, add this compound or Verapamil in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration.
-
Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
-
Data Analysis:
-
Construct concentration-response curves for both this compound and Verapamil.
-
Calculate the IC₅₀ (concentration causing 50% relaxation) and Emax (maximum relaxation) for each drug.
-
Statistically compare the IC₅₀ and Emax values of this compound and Verapamil to determine their relative potencies and efficacies.
-
Discussion of Differential Effects
While both this compound and Verapamil are effective vasodilators, the available literature hints at subtle but potentially significant differences in their pharmacological profiles.
-
Duration of Action: this compound is described as a long-acting analogue of Verapamil, which may have implications for its therapeutic dosing and sustained effects.
-
Tissue Selectivity: There is evidence to suggest that this compound may exhibit a degree of vasoselectivity. One study noted a more favorable ratio of antiarrhythmic to hypotensive effects for this compound compared to Verapamil, implying a potentially greater effect on vascular smooth muscle relative to cardiac tissue.
-
Antiproliferative Effects: Both drugs have been shown to inhibit the proliferation of vascular smooth muscle cells. This action is independent of their calcium channel blocking effects and may be relevant in conditions characterized by vascular remodeling, such as atherosclerosis and hypertension. This compound, in particular, has been shown to prevent intimal thickening in hypertensive rabbits through changes in smooth muscle cell phenotype, an effect that was not associated with a significant lowering of blood pressure.
Conclusion
This compound and Verapamil are closely related phenylalkylamine calcium channel blockers that induce vasodilation by inhibiting calcium influx into vascular smooth muscle cells. While direct comparative data on their vasodilatory potency is scarce, existing evidence suggests that this compound has a similar hemodynamic profile to Verapamil but may possess a longer duration of action and a more favorable vasoselectivity. Both agents also exhibit antiproliferative effects on vascular smooth muscle cells, which could contribute to their therapeutic utility. Further head-to-head experimental studies are warranted to fully elucidate the differential effects of these two compounds on vascular smooth muscle and to guide their potential applications in cardiovascular therapy.
References
Unveiling the Molecular Handshake: A Comparative Guide to Validating Anipamil's Binding Site on the L-type Calcium Channel α1 Subunit
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of experimental data and methodologies used to validate the binding site of Anipamil and other key L-type calcium channel blockers on the α1 subunit. We delve into the molecular intricacies of this interaction, crucial for the development of next-generation cardiovascular therapeutics.
This compound, a phenylalkylamine derivative, exerts its therapeutic effects by blocking L-type calcium channels (LTCCs), which are pivotal in cardiac and smooth muscle contraction. Understanding the precise location and nature of its binding site on the channel's principal α1 subunit (CaV1.2) is fundamental for structure-activity relationship studies and the design of more selective drugs. Experimental evidence strongly indicates that this compound shares a binding pocket with other phenylalkylamines, such as verapamil, located within the central pore of the channel. This binding is state-dependent, showing a higher affinity for open and inactivated channel conformations.
Comparative Binding Affinities of L-type Calcium Channel Blockers
The interaction of this compound and other calcium channel blockers with the LTCC α1 subunit has been quantified using various experimental techniques, primarily competition binding assays with radiolabeled ligands. The following table summarizes key binding affinity data, providing a quantitative comparison.
| Compound | Radioligand | Preparation | Assay Type | Binding Affinity (Ki) | Reference |
| This compound | (-)-[³H]-Desmethoxyverapamil | Rat Cardiac Membranes | Competition Binding | 471 ± 52 nM | [1] |
| Verapamil | (-)-[³H]-Desmethoxyverapamil | Rat Cardiac Membranes | Competition Binding | 55 ± 11 nM | [1] |
| Gallopamil (D600) | (-)-[³H]-Desmethoxyverapamil | Rat Cardiac Membranes | Competition Binding | 12 ± 0.5 nM | [1] |
| Nifedipine | (+)-[³H]PN200-110 | Human Vascular Tissue | Competition Binding | pIC50: 7.78 | [2] |
| Verapamil | (+)-[³H]PN200-110 | Human Vascular Tissue | Competition Binding | pIC50: 6.26 | [2] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a higher binding affinity.
Experimental Validation of the Phenylalkylamine Binding Site
The localization of the phenylalkylamine binding site to the inner pore of the L-type calcium channel α1 subunit has been elucidated through a combination of sophisticated experimental techniques. These methodologies provide the foundational evidence for our current understanding of how these drugs modulate channel function.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique used to identify the specific amino acid residues that constitute a drug's binding pocket. This method involves a photoreactive analog of the drug that, upon UV irradiation, forms a covalent bond with nearby amino acids.
Experimental Protocol:
-
Synthesis of a Photoreactive Probe: A photoactivatable analog of a phenylalkylamine, such as (-)-5-[(3-azidophenethyl)[N-methyl-³H]methylamino]-2-(3,4, 5-trimethoxyphenyl)-2-isopropylvaleronitrile, is synthesized. This probe contains a radiolabel for detection and an azide group that becomes highly reactive upon UV exposure.
-
Membrane Preparation: Membranes rich in L-type calcium channels, typically from skeletal muscle transverse tubules or cardiac tissue, are isolated.
-
Binding and Photolysis: The membranes are incubated with the photoreactive probe in the dark to allow for reversible binding to the receptor site. The mixture is then exposed to UV light to induce covalent cross-linking of the probe to the channel protein.
-
Identification of Labeled Peptides: The labeled channel protein is then subjected to proteolysis, and the resulting peptide fragments are separated by SDS-PAGE. The radiolabeled peptides are identified by autoradiography.
-
Sequence Analysis: The labeled peptide fragments are sequenced to identify the specific amino acid residues that were covalently modified by the photoreactive probe, thereby mapping the binding site.
Studies using this approach have identified a region within the α1 subunit, specifically involving transmembrane segments IIIS5, IIIS6, and IVS6, as the binding site for phenylalkylamines.
Site-Directed Mutagenesis
Site-directed mutagenesis allows researchers to pinpoint the contribution of individual amino acid residues to drug binding by systematically replacing them with other amino acids.
Experimental Protocol:
-
Plasmid Preparation: A plasmid containing the cDNA encoding the L-type calcium channel α1 subunit is used as a template.
-
Mutagenesis: Specific codons in the cDNA sequence corresponding to amino acids in the putative binding region (identified by photoaffinity labeling or homology modeling) are altered using PCR-based methods to create mutant channels.
-
Expression of Mutant Channels: The mutated plasmids are then transfected into a host cell line (e.g., HEK293 cells) for expression of the modified calcium channels.
-
Functional Analysis: The effect of the mutation on drug binding and channel function is assessed using electrophysiological techniques, such as the patch-clamp method, or radioligand binding assays.
-
Data Analysis: A significant change in the drug's binding affinity (Ki) or inhibitory concentration (IC50) for the mutant channel compared to the wild-type channel indicates that the mutated residue is critical for drug interaction.
Site-directed mutagenesis studies have confirmed the importance of specific residues in the IIIS5, IIIS6, and IVS6 segments for high-affinity phenylalkylamine binding.
Visualizing the Molecular Interactions
To better understand the processes involved in validating this compound's binding site, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
Anipamil vs. Gallopamil: A Comparative Analysis of a Novel Calcium Channel Blocker on Isolated Rabbit Hearts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Anipamil and Gallopamil, two phenylalkylamine derivative calcium channel blockers, with a specific focus on their activity in isolated rabbit heart preparations. The information presented herein is synthesized from experimental data to assist in the evaluation of their potential therapeutic applications and mechanisms of action.
Comparative Performance Data
The following table summarizes the key differential effects of this compound and Gallopamil on isolated rabbit hearts, as determined through Langendorff perfusion studies.
| Parameter | This compound | Gallopamil | Citation |
| Negative Inotropic Effect (Left Ventricular Pressure) | Lowers left ventricular pressure in a concentration range of 10⁻⁸ to 10⁻⁴ mol/l. The effect is of rapid onset and long-lasting, still present 12 hours after washout. | Lowers left ventricular pressure in a similar concentration range (10⁻⁸ to 10⁻⁴ mol/l). The effect is fully reversible within 3 hours of washout. | [1] |
| Reversibility of Negative Inotropic Effect | Only partially reversible (approximately 65%) by increasing the calcium concentration in the perfusion fluid. | Completely reversible by increasing the calcium concentration in the perfusion fluid. | [1] |
| Chronotropic Effect (Heart Rate) | Does not significantly modify spontaneous heart rate up to a concentration of 10⁻⁴ mol/l. | Depresses spontaneous heart rate, potentially leading to asystole at concentrations between 10⁻⁸ and 10⁻⁴ mol/l. | [1] |
| Effect on Coronary Spasm | Does not affect coronary spasm induced by vasopressin or Bay K 8644. | Abolishes coronary spasm induced by vasopressin and Bay K 8644. | [1] |
| Primary Site of Action | Appears to be confined to the myocardial muscle in the isolated rabbit heart. | Affects myocardial muscle, cardiac pacemaker cells, and vascular smooth muscle. | [1] |
Experimental Protocols
The comparative data were obtained using the Langendorff isolated heart preparation. The following is a detailed methodology for such an experiment.
Langendorff Isolated Rabbit Heart Preparation
Objective: To maintain a viable, beating rabbit heart ex vivo to study the direct effects of pharmacological agents on cardiac function, independent of systemic physiological influences.
Materials and Apparatus:
-
New Zealand White rabbits
-
Pentobarbitone (anesthetic)
-
Heparin (anticoagulant)
-
Krebs-Henseleit solution (or similar physiological saline), gassed with 95% O₂ and 5% CO₂
-
Langendorff apparatus (including a reservoir for the perfusion solution, a water jacket for temperature control, a cannula for aortic cannulation, and a bubble trap)
-
Force transducer
-
Data acquisition system (e.g., PowerLab)
-
Surgical instruments
-
Sutures
Procedure:
-
Animal Preparation: Anesthetize the rabbit with pentobarbitone and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to open the chest cavity. Rapidly excise the heart, ensuring a sufficient length of the aorta remains for cannulation.
-
Cannulation: Immediately place the excised heart in a dish of cold physiological saline. Identify the aorta and carefully insert the aortic cannula, securing it with a suture.
-
Initiation of Perfusion: Mount the cannulated heart onto the Langendorff apparatus. Immediately begin retrograde perfusion through the aorta with warm (35-36°C), oxygenated Krebs-Henseleit solution from a reservoir positioned approximately 1 meter above the heart. This retrograde pressure closes the aortic valve and forces the perfusate into the coronary arteries, thus supplying the myocardium.
-
Stabilization: Allow the heart to stabilize for a period of 15-30 minutes, during which it should establish a regular rhythm.
-
Measurement of Cardiac Function:
-
Contractile Force: Attach a small hook to the apex of the ventricle and connect it via a thread to a force transducer to measure the force of contraction.
-
Heart Rate: Record the heart rate from the force transducer tracings or via ECG electrodes.
-
Left Ventricular Pressure: For more detailed hemodynamic analysis, a balloon-tipped catheter connected to a pressure transducer can be inserted into the left ventricle.
-
-
Drug Administration: Once a stable baseline is established, introduce this compound or Gallopamil into the perfusion solution at the desired concentrations.
-
Data Acquisition: Record all parameters continuously using a data acquisition system. Analyze changes in left ventricular pressure, heart rate, and other relevant electrophysiological parameters in response to the drugs.
Signaling Pathways and Mechanisms of Action
Both this compound and Gallopamil are classified as L-type calcium channel blockers. Their primary mechanism of action involves the inhibition of calcium influx into cardiac myocytes.
Primary Signaling Pathway of this compound and Gallopamil
Caption: Mechanism of action for this compound and Gallopamil.
The binding of this compound and Gallopamil to the L-type calcium channels on the cardiomyocyte membrane inhibits the influx of extracellular calcium. This reduction in calcium entry subsequently lessens the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in the intracellular calcium available for myofilament interaction and, consequently, a reduction in myocardial contractility (negative inotropic effect).
Summary and Conclusion
The comparative analysis of this compound and Gallopamil in isolated rabbit hearts reveals distinct pharmacological profiles. While both agents exhibit a negative inotropic effect, this compound is characterized by its long-lasting and less reversible action, which is primarily focused on the myocardium. In contrast, Gallopamil has a broader spectrum of activity, affecting heart rate and coronary vasculature, with its effects being more readily reversible. These differences suggest that this compound may have a more specific and sustained action on myocardial contractility, which could be advantageous in certain therapeutic contexts. Further investigation into the molecular interactions and long-term effects of this compound is warranted to fully elucidate its clinical potential.
References
Cross-validation of Anipamil's effects in different animal models
Anipamil, a long-acting phenylalkylamine calcium channel blocker, has demonstrated a distinct pharmacological profile in various animal models, positioning it as a subject of significant interest for cardiovascular research. This guide provides a comparative analysis of this compound's effects against other calcium channel blockers, primarily its parent compound Verapamil and the related drug Gallopamil, with a focus on experimental data from rabbit, rat, and pig models.
Mechanism of Action
This compound, an analog of Verapamil, functions by inhibiting the transmembrane influx of calcium ions into myocardial and vascular smooth muscle cells.[1][2] This action leads to a reduction in myocardial contractility, heart rate, and vasodilation.[3][4] Its long-acting nature is a key differentiator from Verapamil.[3] The primary signaling pathway involves the blockade of L-type calcium channels, which are crucial for cardiac muscle contraction and pacemaker activity.
Comparative Efficacy in Animal Models
This compound's effects have been cross-validated in several animal models, revealing both similarities and key differences when compared to other calcium channel blockers.
Rabbit Models: Myocardial and Vascular Effects
In isolated rabbit hearts, this compound, Verapamil, and Gallopamil all demonstrated a concentration-dependent reduction in left ventricular pressure. However, a key distinction emerged in the reversibility of this effect. While the negative inotropic effects of Verapamil and Gallopamil were fully reversible with increased calcium concentration, this compound's effect was only partially reversed (approximately 65%). Furthermore, this compound's negative inotropic effect was long-lasting, persisting for up to 12 hours after washout, whereas the effects of Verapamil and Gallopamil dissipated within 3 hours.
Studies on hypertensive rabbits revealed this compound's significant impact on vascular smooth muscle cell (SMC) phenotype. In 2K-1C hypertensive rabbits, oral administration of this compound (40 mg daily) prevented aortic intimal thickening, a key feature of hypertensive vascular remodeling. This was associated with a decrease in the "postnatal-type" SMCs in the media of the aorta. In vitro experiments confirmed that this compound inhibited SMC growth and promoted a more differentiated cell phenotype.
| Parameter | This compound | Verapamil | Gallopamil | Animal Model | Reference |
| Negative Inotropy Reversibility | Partially reversible (~65%) | Fully reversible | Fully reversible | Isolated Rabbit Heart | |
| Duration of Negative Inotropic Effect | Long-lasting (>12h) | Short-acting (<3h) | Short-acting (<3h) | Isolated Rabbit Heart | |
| Effect on Aortic Intimal Thickening | Prevents thickening | Not reported in this study | Not reported in this study | Hypertensive Rabbit | |
| Effect on Smooth Muscle Cell Phenotype | Promotes differentiated phenotype | Not reported in this study | Not reported in this study | Hypertensive Rabbit |
Rat Models: Hemodynamic and Antiarrhythmic Profile
In anesthetized rats, intravenous this compound produced a dose-dependent decrease in blood pressure and heart rate. This was accompanied by a reduction in peripheral resistance. At higher doses, evidence of myocardial depression was observed. This compound increased blood flow to the heart, liver, and skeletal muscle, while decreasing it to the kidneys, intestine, and spleen, a profile consistent with its calcium antagonist action and similar to that of Verapamil.
In conscious rats with ischemia-induced arrhythmias, orally administered this compound (50 and 150 mg/kg) significantly reduced the incidence of arrhythmias, particularly ventricular fibrillation. Notably, this compound demonstrated a more favorable ratio of antiarrhythmic to hypotensive effects compared to Verapamil.
| Parameter | This compound | Verapamil | Animal Model | Reference |
| Blood Pressure | Dose-dependent decrease | Similar profile | Anesthetized Rat | |
| Heart Rate | Dose-dependent decrease | Similar profile | Anesthetized Rat | |
| Regional Blood Flow | Increased in heart, liver, muscle; Decreased in kidneys, intestine, spleen | Similar profile | Anesthetized Rat | |
| Antiarrhythmic Effect (Ischemia-induced) | Significant reduction in arrhythmias | Less favorable antiarrhythmic-to-hypotensive ratio | Conscious Rat |
Pig Models: Cardiovascular and Antiarrhythmic Actions in Myocardial Ischemia
In anesthetized pigs subjected to myocardial ischemia, intravenous this compound dose-dependently reduced blood pressure, left-ventricular pressure, and cardiac output, while increasing heart rate. When compared to Verapamil for its antiarrhythmic effects during regional myocardial ischemia, the results were mixed. Verapamil was found to be more effective than this compound in abolishing ventricular fibrillation and reducing ventricular tachycardia. In the early phase of arrhythmia, a high dose of this compound (5 mg/kg) was associated with a higher incidence of ventricular tachycardia compared to controls.
| Parameter | This compound (low & high dose) | Verapamil | Vehicle Control | Animal Model | Reference |
| Ventricular Tachycardia (Phase 1a) | High dose: 58% incidence | Not specified | 20% incidence | Anesthetized Pig (Myocardial Ischemia) | |
| Ventricular Fibrillation (Phase 1b) | Not significantly reduced | Abolished | Not specified | Anesthetized Pig (Myocardial Ischemia) | |
| Ventricular Tachycardia (Phase 1b) | Tended to reduce | Reduced | Not specified | Anesthetized Pig (Myocardial Ischemia) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following provides an overview of the experimental protocols used in the cited studies.
Isolated Rabbit Heart Preparation
This in vitro model allows for the direct assessment of drug effects on cardiac function without systemic influences.
Protocol:
-
Animal Preparation: New Zealand White rabbits are used.
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at a constant temperature (37°C).
-
Drug Administration: this compound, Verapamil, or Gallopamil are added to the perfusion fluid at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ mol/l).
-
Data Acquisition: Left ventricular pressure is measured using a balloon catheter inserted into the left ventricle. Heart rate is also monitored.
-
Washout: The heart is perfused with drug-free solution to assess the duration of the drug's effect.
Hypertensive Rabbit Model and Aortic Tissue Analysis
This in vivo model is used to study the effects of drugs on vascular remodeling in a hypertensive state.
Protocol:
-
Induction of Hypertension: The two-kidney, one-clip (2K-1C) Goldblatt model is used to induce hypertension in rabbits. This involves placing a silver clip on one renal artery.
-
Drug Administration: this compound (e.g., 40 mg orally, once daily) or a placebo is administered to the rabbits immediately after surgery.
-
Blood Pressure Monitoring: Systolic blood pressure is monitored throughout the study period.
-
Tissue Harvesting: After a set period (e.g., 2.5 to 4 months), the rabbits are euthanized, and the aorta is excised.
-
Histological and Immunohistochemical Analysis: Transverse cryosections of the aorta are prepared for morphometric analysis of intimal thickening and immunocytochemical studies to identify different smooth muscle cell phenotypes using specific monoclonal antibodies.
Anesthetized Rat Model for Hemodynamic Studies
This model allows for the investigation of the systemic hemodynamic effects of drugs.
Protocol:
-
Animal Preparation: Rats are anesthetized (e.g., with pentobarbitone).
-
Instrumentation: Catheters are placed for drug administration (i.v.) and blood pressure measurement.
-
Blood Flow Measurement: Regional blood flow is determined using the microsphere technique. Radioactive microspheres (e.g., ⁵⁷Co or ¹¹³Sn) are injected before and after drug administration.
-
Drug Administration: this compound is administered intravenously at different doses (e.g., 1, 2.5, and 5 mg/kg).
-
Data Analysis: Blood pressure, heart rate, cardiac output, peripheral resistance, and regional blood flow are calculated.
Myocardial Ischemia Model in Pigs
This large animal model is used to assess the antiarrhythmic efficacy of drugs in a setting that more closely resembles human cardiac physiology.
Protocol:
-
Animal Preparation: Pigs are anesthetized (e.g., with pentobarbitone).
-
Instrumentation: The animals are instrumented for electrocardiogram (ECG) and hemodynamic monitoring.
-
Induction of Ischemia: The left anterior descending coronary artery is occluded to induce regional myocardial ischemia.
-
Drug Administration: this compound, Verapamil, or a vehicle control is administered intravenously prior to coronary artery occlusion. Dosages are determined based on preliminary dose-response studies.
-
Arrhythmia Monitoring: The incidence and type of arrhythmic events (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) are monitored and recorded throughout the ischemic period.
Conclusion
Cross-validation of this compound's effects across different animal models highlights its unique long-acting calcium channel blocking properties. While it shares some hemodynamic effects with Verapamil, it exhibits distinct characteristics regarding the duration of its inotropic effects and its influence on vascular smooth muscle cell phenotype. In rabbit models, this compound demonstrates a prolonged negative inotropic effect and a beneficial impact on vascular remodeling. In rats, it shows a favorable antiarrhythmic-to-hypotensive ratio. However, in a pig model of myocardial ischemia, Verapamil appeared to be a more effective antiarrhythmic agent. These findings underscore the importance of selecting appropriate animal models to investigate specific cardiovascular effects and provide a valuable data foundation for further research and development of novel cardiovascular therapies.
References
- 1. Antiarrhythmic actions of a long acting verapamil analogue, this compound, in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a long acting analog of verapamil, in pigs subjected to myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anipamil and Diltiazem on Atrioventricular Conduction
A comprehensive review of the electrophysiological effects of Anipamil and Diltiazem on the atrioventricular (AV) node, leveraging comparative data with Verapamil as a proxy for the scarcely studied this compound.
This guide provides a detailed comparative analysis of the effects of this compound and Diltiazem on atrioventricular (AV) conduction. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data from studies comparing Diltiazem with Verapamil, a structurally and functionally similar phenylalkylamine derivative to which this compound is a long-acting analogue.[1] This approach allows for an indirect comparison, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiac electrophysiology.
Both this compound and Diltiazem are calcium channel blockers that exert their effects by inhibiting the influx of calcium ions into cardiac cells, thereby modulating cardiac function.[2] Their primary impact on the AV node results in a slowing of conduction and an increase in refractoriness, which are crucial mechanisms for their use in the management of supraventricular arrhythmias.[3][4]
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative effects of Diltiazem and Verapamil (as a surrogate for this compound) on AV conduction parameters observed in various experimental settings. It is important to note that the experimental conditions, including species, drug concentrations, and underlying cardiac state, can influence the observed effects.
| Electrophysiological Parameter | Diltiazem | Verapamil (as this compound proxy) | Key Findings and Citations |
| Atrioventricular (AV) Conduction Time (AH Interval) | Significant, dose-dependent prolongation.[5] | Significant, dose-dependent prolongation. | Both drugs produce comparable slowing of AV nodal conduction. |
| Wenckebach Cycle Length (WCL) | Dose-dependent increase. | Comparable increase to Diltiazem. | Both substances increase the anterograde Wenckebach cycle length to a similar degree. |
| AV Nodal Effective Refractory Period (AVNERP) | Significant prolongation. | Prolongs AV nodal refractoriness, potentially to a greater degree than Diltiazem. | Both drugs prolong the effective refractory period of the AV node. |
| Heart Rate | Tends to slow heart rate at usual doses. | Can increase heart rate, though effects can be variable. | Diltiazem generally slows the heart rate, while Verapamil's effect can be more varied. |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental models, including in vivo studies in humans and animals, as well as in vitro studies on isolated heart preparations.
In Vivo Human Electrophysiology Studies:
-
Objective: To assess the effects of intravenously administered Diltiazem and Verapamil on AV nodal function.
-
Methodology: Patients undergo intracardiac electrophysiological studies. Baseline measurements of sinus node function, AV nodal conduction (AH interval), and refractory periods are obtained. The drugs are then administered intravenously at specified doses (e.g., Diltiazem 0.25 mg/kg). Electrophysiological parameters are then reassessed to determine the drug-induced changes. Pacing protocols are used to determine the Wenckebach cycle length and the effective refractory period of the AV node.
Isolated Heart Preparations (e.g., Langendorff-perfused guinea pig heart):
-
Objective: To study the direct effects of the drugs on the heart without the influence of systemic factors like autonomic tone.
-
Methodology: The heart is isolated and perfused with a physiological salt solution. Atrial flutter can be simulated by rapid atrial pacing. The drugs (e.g., Diltiazem 0.03, 0.09 microM; Verapamil 0.01, 0.03 microM) are added to the perfusate. Atrioventricular conduction time, Wenckebach cycle length, and ventricular cycle length are measured before and after drug administration.
Anesthetized Animal Models (e.g., dogs):
-
Objective: To evaluate the electrophysiological and antiarrhythmic effects in a whole-animal model.
-
Methodology: Animals are anesthetized, and intracardiac electrodes are placed to record electrical activity. Atrial fibrillation or other arrhythmias can be induced by electrical stimulation. The drugs are administered intravenously, and their effects on parameters such as the AV nodal effective refractory period and the ventricular response during atrial fibrillation are measured.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and Diltiazem, a typical experimental workflow for assessing their effects, and the logical structure of this comparative analysis.
References
- 1. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. [The phenomenon of accelerated A-V conduction. Electrophysiological study with a "selective" calcium antagonist (Verapamil)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of the verapamil analogues, this compound and ronipamil, against ischaemia-induced arrhythmias in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heart rate-dependent atrioventricular nodal conduction and the effects of calcium channel blocking drugs: comparison of verapamil and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Anipamil's Cardioprotective Efficacy in Ischemia-Reperfusion: A Comparative Analysis
Anipamil, a long-acting calcium channel blocker, has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury. This guide provides a comparative analysis of this compound against other established calcium channel blockers, Verapamil and Amlodipine, supported by experimental data to validate its therapeutic potential for researchers, scientists, and drug development professionals.
This compound's protective action in I/R settings appears to extend beyond simple calcium channel blockade, suggesting a unique mechanism that mitigates myocardial damage.[1][2] Experimental evidence indicates that pretreatment with this compound improves the recovery of cardiac function and energy metabolism upon reperfusion without significantly altering the heart's energy state during the ischemic phase.[1] This suggests that its benefits are not primarily due to an energy-sparing effect during ischemia.[1]
Comparative Performance in Ischemia-Reperfusion Models
To contextualize the cardioprotective effects of this compound, this section compares its performance with Verapamil, another phenylalkylamine calcium channel blocker, and Amlodipine, a dihydropyridine derivative. While direct head-to-head studies are limited, data from various preclinical I/R models provide valuable insights into their relative efficacy.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies evaluating this compound, Verapamil, and Amlodipine in animal models of myocardial I/R injury. It is important to note that a direct comparison is challenging due to variations in experimental models, species, and methodologies. A significant gap in the current literature is the absence of studies reporting the percentage of infarct size reduction with this compound, a key metric available for Verapamil and Amlodipine.
Table 1: Effects on Myocardial Infarct Size
| Drug | Animal Model | Ischemia Duration | Reperfusion Duration | Dose | Infarct Size Reduction (%) | Reference |
| This compound | Cat | - | - | 1.0 mg/kg i.v. | Data Not Available* | [2] |
| Verapamil | Pig | - | - | 10-50 µg/kg i.c.a. | 80% | |
| Amlodipine | Dog | 90 min | 6 hours | 150 µg/kg | ~25% (vs. control) |
*Studies on this compound have focused on functional recovery and metabolic parameters rather than infarct size quantification.
Table 2: Effects on Cardiac Function and Metabolism
| Parameter | This compound | Verapamil | Amlodipine |
| Left Ventricular Function Recovery | Significantly improved recovery of LV function post-reperfusion. | Improved post-ischemic recovery of function. | Improved return of contractile function post-reperfusion. |
| Myocardial Energy Metabolism | Enhanced replenishment of ATP and creatine phosphate stores upon reperfusion. | Showed recovery of phosphocreatine and ATP with pretreatment. | Better maintenance of tissue electrolyte concentrations. |
| Intracellular pH during Ischemia | Attenuated intracellular acidification. | - | - |
| Arrhythmias | Reduced ischemia-induced and reperfusion arrhythmias. | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for inducing I/R injury and administering the therapeutic agents as described in the cited literature.
Langendorff Isolated Heart Model (Rat)
This ex vivo model is frequently used to study the direct effects of drugs on the heart, independent of systemic influences.
-
Animal Preparation: Male Wistar rats are anesthetized, and the hearts are rapidly excised.
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Ischemia Induction: Global ischemia is typically induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored for a specified duration (e.g., 30 minutes) to simulate reperfusion.
-
Drug Administration: this compound or a comparator drug is administered either as a pretreatment before ischemia or at the onset of reperfusion, depending on the study design. For instance, in some studies, rats were pretreated with this compound (5 mg/kg, i.p.) twice daily for 5 days before the heart was isolated.
-
Data Acquisition: Cardiac function (e.g., left ventricular developed pressure, heart rate) and myocardial energy metabolites (via 31P NMR spectroscopy) are monitored throughout the experiment.
In Vivo Coronary Artery Ligation Model (Cat/Dog)
This in vivo model more closely mimics the clinical scenario of myocardial infarction.
-
Animal Preparation: Animals (e.g., cats or dogs) are anesthetized and mechanically ventilated.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce regional myocardial ischemia.
-
Ischemia and Reperfusion: The ligature is maintained for a specific duration (e.g., 90 minutes) and then released to allow for reperfusion.
-
Drug Administration: The test compound (e.g., this compound 1.0 mg/kg i.v.) is administered at specific time points before or after ligation or during reperfusion.
-
Infarct Size Measurement: After a prolonged reperfusion period (e.g., 6 hours), the heart is excised. The area at risk and the infarcted area are delineated using vital stains (e.g., triphenyltetrazolium chloride - TTC).
-
Data Analysis: Infarct size is expressed as a percentage of the area at risk.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of this compound and its comparators are mediated through distinct signaling pathways.
This compound: Beyond Calcium Channel Blockade
The cardioprotective mechanism of this compound is not fully elucidated but appears to involve more than just L-type calcium channel antagonism. A key finding is its ability to attenuate intracellular acidification during ischemia. This effect is significant as acidosis is a major contributor to ischemic injury. The exact downstream signaling cascade initiated by this pH modulation remains an area for further investigation.
Caption: Proposed cardioprotective mechanism of this compound.
Verapamil: Multi-Pathway Cardioprotection
Verapamil, like this compound, is a phenylalkylamine calcium channel blocker. Its cardioprotective effects are attributed to both its primary action on L-type calcium channels and its influence on other signaling pathways. Recent studies have highlighted its role in activating the JAK2/STAT3 and SIRT1 signaling pathways, which are known to be involved in cell survival and protection against oxidative stress.
Caption: Verapamil's multifaceted cardioprotective signaling.
Experimental Workflow: Ischemia-Reperfusion Injury Model
The following diagram illustrates a typical experimental workflow for evaluating cardioprotective agents in an in vivo model of I/R injury.
References
Comparative Analysis of Anipamil and Other Phenylalkylamines: Potency and Selectivity
A comprehensive guide for researchers and drug development professionals on the pharmacological characteristics of Anipamil in comparison to other key phenylalkylamine calcium channel blockers. This document provides a detailed examination of their potency and selectivity, supported by experimental data and methodologies.
Phenylalkylamines are a significant class of L-type calcium channel blockers widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1][2] this compound, a derivative of verapamil, is a long-acting calcium channel antagonist.[3][4] This guide offers a comparative analysis of the potency and selectivity of this compound against other well-known phenylalkylamines, including verapamil, gallopamil, and devapamil, to aid researchers in their drug discovery and development endeavors.
Potency at the L-type Calcium Channel
The potency of phenylalkylamines is typically determined through radioligand binding assays, which measure the affinity of the drug for its target receptor. The inhibition constant (Ki) is a key metric derived from these assays, with a lower Ki value indicating higher binding affinity and potency.
A study using isolated cardiac membranes demonstrated the competitive interaction of this compound with phenylalkylamine binding sites.[5] In this research, the displacement of the radioligand (-)-[3H]-desmethoxyverapamil ((-)-[3H]-D888) was used to determine the Ki values for several phenylalkylamines. The results showed that although this compound binds tightly to cardiac membranes, its potency in displacing the radioligand is lower than that of devapamil (D888), gallopamil (D600), and verapamil.
| Compound | Ki (nM) |
| (-)-Devapamil (D888) | 1.7 ± 0.4 |
| (-)-Gallopamil (D600) | 12 ± 0.5 |
| Verapamil | 55 ± 11 |
| (+)-Gallopamil (D600) | 108 ± 12.2 |
| This compound | 471 ± 52 |
Table 1: Comparative binding affinities of this compound and other phenylalkylamines to cardiac L-type calcium channel binding sites. Data from competitive binding assays with (-)-[3H]-D888 in freshly isolated cardiac membranes.
The order of potency among the levorotatory (-) isomers has been suggested to be Devapamil > Gallopamil > Verapamil. The dextrorotatory (+) isomers generally exhibit similar effects but at significantly higher concentrations.
Selectivity Profile
The therapeutic utility of a calcium channel blocker is not only determined by its potency but also by its selectivity for different tissues and ion channels.
Cardiovascular Selectivity
This compound exhibits a peculiar pharmacological profile with its calcium channel blocking activity appearing to be more confined to the myocardial muscle compared to verapamil and gallopamil. In isolated rabbit heart preparations, this compound demonstrated a potent negative inotropic effect (reduction in the force of myocardial contraction). However, unlike verapamil and gallopamil, which also markedly depressed spontaneous heart rate and abolished coronary spasm, this compound did not significantly affect these parameters up to a concentration of 10-4 mol/l. This suggests a degree of myocardial selectivity for this compound.
In contrast, dihydropyridine calcium channel blockers generally exhibit significantly higher vascular selectivity compared to non-dihydropyridines like verapamil.
Ion Channel Selectivity
While primarily targeting L-type calcium channels, some phenylalkylamines can also interact with other ion channels, which can contribute to their overall pharmacological profile and potential side effects. For instance, verapamil has been shown to block other channels, including rapidly activating delayed rectifier potassium channels and hERG channels, with IC50 values that can be close to its affinity for L-type calcium channels. This lack of high selectivity can be a critical consideration in drug development. The available data on this compound primarily focuses on its effects on L-type calcium channels, and further research is needed to fully characterize its selectivity profile against a broader range of ion channels.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key concepts.
The above diagram illustrates how phenylalkylamines block the influx of calcium through L-type calcium channels, which are opened in response to membrane depolarization. This blockade leads to a reduction in intracellular calcium concentration, thereby inhibiting muscle contraction.
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of compounds like this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for the key experiments cited in the comparison of phenylalkylamines.
Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues (e.g., cardiac muscle) or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate undergoes a series of centrifugations to isolate the cell membranes, which contain the receptors.
-
The final membrane pellet is resuspended in a binding buffer and the protein concentration is determined.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., (+)-[3H]isradipine or (-)-[3H]-D888) and varying concentrations of the unlabeled competitor drug (e.g., this compound, verapamil).
-
To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of an unlabeled antagonist.
-
The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.
3. Filtration:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters.
-
This process separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any residual unbound ligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recording Protocol (Whole-Cell Patch-Clamp)
This technique is used to measure the ion currents across the cell membrane and to assess the effect of a drug on the function of ion channels.
1. Cell Preparation:
-
Isolated cells (e.g., cardiomyocytes, vascular smooth muscle cells, or cells from an expression system) are placed in a recording chamber on the stage of an inverted microscope.
2. Pipette Preparation:
-
A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.
3. Seal Formation and Whole-Cell Configuration:
-
The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
A brief suction is applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of the total current across the cell membrane.
4. Voltage-Clamp Protocol:
-
The cell is held at a specific holding potential (e.g., -100 mV or -50 mV).
-
A series of depolarizing voltage steps are applied to activate the voltage-gated calcium channels.
-
The resulting inward calcium currents are recorded.
5. Drug Application:
-
The baseline current is recorded, and then the test compound (e.g., this compound) is applied to the cell via the perfusion system.
-
The voltage-clamp protocol is repeated in the presence of the drug to measure its effect on the calcium current.
6. Data Analysis:
-
The amplitude of the calcium current before and after drug application is compared to determine the extent of channel blockade.
-
Dose-response curves can be generated by applying a range of drug concentrations to determine the IC50 value for channel inhibition.
Conclusion
This compound is a potent, long-acting phenylalkylamine calcium channel blocker. While it demonstrates a strong negative inotropic effect, its binding affinity for the L-type calcium channel in cardiac membranes is lower than that of devapamil, gallopamil, and verapamil. A distinguishing feature of this compound appears to be its relative selectivity for the myocardium, with less pronounced effects on heart rate and coronary vasculature compared to verapamil and gallopamil in isolated heart models. This comparative guide provides researchers with a foundational understanding of this compound's pharmacological profile, supported by quantitative data and detailed experimental methodologies, to facilitate further investigation and development in the field of cardiovascular therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Effects of the novel calcium channel blocker, this compound, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Ca2+ -antagonist and binding properties of the phenylalkylamine, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Anipamil
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with Anipamil, a long-acting calcium channel blocker, adherence to proper disposal protocols is essential.[1] This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although not directly provided, an SDS will offer detailed information on hazards, necessary personal protective equipment (PPE), and emergency procedures.
Personal Protective Equipment (PPE) includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal environmental regulations.[4] Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.
-
Waste Segregation:
-
Solid Waste: Place all solid this compound, contaminated materials (e.g., gloves, weighing paper), and lab supplies (e.g., pipette tips, tubes) that have been in direct contact with the compound into a dedicated and clearly labeled hazardous waste container. The container must be made of a material that is non-reactive with the chemical.
-
Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof hazardous waste container specifically designated for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest documentation and transport.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly with an appropriate solvent or detergent and water.
-
Alternative Disposal Options (for small quantities, if institutional policy allows):
For expired or unused medicines outside of a laboratory setting, the following are preferred methods:
-
Drug Take-Back Programs: The most responsible method of disposal is through a drug take-back program. Many law enforcement agencies and pharmacies offer this service.
-
Disposal in Household Trash (as a last resort): If a take-back program is not accessible, you can dispose of the medicine in the trash by following these FDA guidelines:
-
Remove the drug from its original container.
-
Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Dispose of the container in your household trash.
-
Scratch out all personal information on the prescription label before discarding the empty container.
-
Quantitative Data and Responsibilities
| Parameter | Guideline/Specification | Responsibility |
| Waste Classification | Hazardous Pharmaceutical Waste | Researcher/Scientist |
| PPE | Safety glasses, chemical-resistant gloves, lab coat | Researcher/Scientist |
| Solid Waste Container | Dedicated, labeled, non-reactive hazardous waste container | Researcher/Scientist |
| Liquid Waste Container | Dedicated, labeled, leak-proof hazardous waste container | Researcher/Scientist |
| Disposal Method | Institutional hazardous waste program | Researcher/Scientist & EHS Office |
| Spill Cleanup | Use of inert absorbent, proper decontamination | Researcher/Scientist |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistics for Handling Anipamil
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Anipamil, a long-acting calcium channel blocker used in cardiovascular research.[1][2] While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling potent pharmaceutical compounds and hazardous chemicals.[3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. This includes protection for hands, eyes, body, and respiratory system, especially when dealing with the compound in powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately after handling, reducing the spread of contamination.[3] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes and aerosol inhalation, which can cause serious eye and respiratory tract irritation. |
| Body Protection | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Low-permeability fabric is recommended. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the powder form of this compound or when there is a risk of aerosolization to prevent inhalation. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and the subsequent spread of the compound to other areas. |
Operational Plan: Step-by-Step Handling
All procedures involving this compound should be conducted in a designated area, such as a chemical fume hood or a containment isolator, to minimize exposure.
Preparation:
-
Designated Area: All handling of this compound should occur in a restricted area, with clear signage to prevent unauthorized entry.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are within reach inside the containment area.
-
Don PPE: Put on all required PPE in the correct order (gown, inner gloves, eye protection, face shield, outer gloves).
Handling:
-
Weighing and Aliquoting: When handling the solid powder, use a chemical fume hood or a ventilated balance safety enclosure to control dust. Minimize the creation of dust by handling the compound gently.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. This compound is soluble in DMSO.
-
Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate deactivating agent or cleaning solution.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Contaminated PPE: All disposable PPE (gloves, gown, shoe covers) should be removed carefully and placed in a designated, sealed hazardous waste container.
-
Unused this compound: Unused or expired this compound is considered pharmaceutical waste and should not be disposed of in regular trash or down the drain.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of as hazardous chemical waste.
Disposal Procedure:
-
Packaging: Place all this compound waste into clearly labeled, sealed, and leak-proof containers.
-
Collection: Follow your institution's guidelines for hazardous waste pickup. This is often managed by the Environmental Health and Safety (EHS) department.
-
Incineration: The preferred method for disposing of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.
-
Landfilling (if incineration is not available): If incineration is not an option, unused pharmaceuticals can be mixed with an inert, undesirable substance like coffee grounds or kitty litter, sealed in a plastic bag, and then placed in the household trash. However, for a research compound, this is not the recommended primary method.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal, ensuring a secure laboratory environment.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
